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  • Product: Sodium 3-chloro-2-hydroxypropyl sulphate
  • CAS: 93804-71-8

Core Science & Biosynthesis

Foundational

Molecular Architecture and Analytical Workflows of Sodium 3-Chloro-2-Hydroxypropyl Sulphate

Executive Summary & Strategic Relevance In the landscape of pharmaceutical synthesis and excipient engineering, bifunctional building blocks are critical for developing targeted drug delivery systems and modifying polyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In the landscape of pharmaceutical synthesis and excipient engineering, bifunctional building blocks are critical for developing targeted drug delivery systems and modifying polymer backbones. Sodium 3-chloro-2-hydroxypropyl sulphate (CAS: 93804-71-8) is an advanced, highly reactive intermediate utilized by drug development professionals for structural functionalization.

Unlike its commonly referenced sulfonate analogue (which features a direct C–S bond), this sulphate ester features an –O–SO₃Na linkage. This seemingly minor structural divergence profoundly impacts its hydrolytic stability, leaving group dynamics, and overall reactivity profile. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, mechanistic reactivity, and validated analytical protocols required to successfully deploy this molecule in laboratory and manufacturing settings.

Molecular Architecture & Physicochemical Profiling

The utility of Sodium 3-chloro-2-hydroxypropyl sulphate stems from its dual-functional nature: it possesses a highly reactive halohydrin moiety (a primary chloride adjacent to a secondary hydroxyl) and a highly polar, hydrophilic sulfate ester group.

Expert Insight: Researchers frequently confuse this compound with Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS-Na, CAS 126-83-0) [1]. However, the sulphate ester (CAS 93804-71-8) exhibits distinct degradation kinetics and requires specific handling to prevent premature hydrolysis of the ester bond under extreme pH conditions.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
Chemical Name Sodium 3-chloro-2-hydroxypropyl sulphateIUPAC: sodium (3-chloro-2-hydroxypropyl) sulfate
CAS Registry Number 93804-71-8Unique identifier for the sulphate ester [2]
Molecular Formula C₃H₆ClNaO₅SContains the -O-SO₃Na linkage [1]
Molecular Weight 212.58 g/mol Essential for stoichiometric calculations
Exact Mass 211.952 DaTarget mass for LC-MS validation [3]
Topological Polar Surface Area 95.0 ŲIndicates high hydrophilicity and aqueous solubility [1]
InChIKey FFBMXCWBMFBKED-UHFFFAOYSA-MMachine-readable structural hash

Mechanistic Insights: Reactivity and Functionalization

To effectively utilize this compound, scientists must understand the causality behind its activation. The molecule acts as a latent electrophile. Under neutral conditions, it is relatively stable. However, when exposed to alkaline environments, the secondary hydroxyl group is deprotonated. This triggers a rapid, intramolecular Sₙ2 reaction where the alkoxide displaces the adjacent chloride ion, forming a highly strained, reactive epoxide intermediate .

This epoxide is the true functionalizing agent, readily undergoing ring-opening nucleophilic attack by amines, alcohols, or thiols present on active pharmaceutical ingredients (APIs) or polymer excipients.

Reactivity A Sodium 3-chloro-2-hydroxypropyl sulphate (Stable Precursor) B Epoxide Intermediate (Reactive Electrophile) A->B Alkaline Activation (-HCl) C Nucleophilic Attack (e.g., API Amines, Lipids) B->C Ring Opening D Functionalized Conjugate (Target Molecule) C->D Covalent Conjugation

Caption: Mechanistic pathway of alkaline activation and subsequent nucleophilic functionalization.

Analytical Characterization Protocols

A fundamental pillar of scientific trustworthiness is the implementation of self-validating analytical systems. Because Sodium 3-chloro-2-hydroxypropyl sulphate lacks a conjugated π-electron system, standard UV-Vis detection (e.g., at 254 nm) is entirely ineffective. Furthermore, its extreme polarity (TPSA 95.0 Ų) causes it to elute in the void volume of standard C18 reverse-phase columns.

To overcome this, we employ Mixed-Mode High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) .

Step-by-Step HPLC-ELSD/MS Methodology
  • Sample Preparation: Dissolve 10 mg of the sulphate in 1 mL of deionized water (18.2 MΩ·cm).

    • Causality: The high polarity of the sulfate ester necessitates a strictly aqueous diluent to prevent sample precipitation and ensure accurate quantitation.

  • Column Selection: Utilize a mixed-mode stationary phase (incorporating both hydrophobic alkyl chains and ion-exchange groups).

    • Causality: Standard C18 columns fail to retain highly hydrophilic sulfates. The ion-exchange mechanism provides the necessary retention for the negatively charged sulfate anion.

  • Mobile Phase Configuration: Isocratic elution utilizing 80% Acetonitrile / 20% Water containing 50 mM Ammonium Formate.

    • Causality: Ammonium formate is a volatile buffer. This is a strict requirement to prevent the fouling of ELSD nebulizers or MS ionization sources, ensuring a self-validating, reproducible baseline.

  • Detection Parameters: Set ELSD Evaporator and Nebulizer temperatures to 50°C with a gas flow of 1.5 SLM. For MS, monitor the negative ion mode for the exact mass of 211.95 Da [1].

AnalyticalWorkflow S1 1. Sample Preparation (Aqueous Dilution) S2 2. Mixed-Mode HPLC (Ion-Exchange + RP) S1->S2 Injection S3 3. Volatile Buffering (Ammonium Formate) S2->S3 Elution Control S4 4. ELSD / MS Detection (Non-UV Dependent) S3->S4 Signal Generation

Caption: Validated analytical workflow for highly polar, non-UV absorbing sulfate esters.

Synthetic Workflow: Bioconjugation & Excipient Modification

When utilizing Sodium 3-chloro-2-hydroxypropyl sulphate to modify polymer backbones or synthesize cationic lipids, precise environmental control is paramount. The following protocol outlines a highly optimized, self-validating conjugation workflow.

Step-by-Step Conjugation Protocol
  • Electrophilic Activation (Epoxidation):

    • Dissolve the sulphate precursor in distilled water to achieve a 20% w/v solution.

    • Cool the reactor to 10°C .

    • Dropwise, introduce 1.05 equivalents of 1M NaOH.

    • Causality: Base catalyzes the dehydrohalogenation to form the reactive epoxide. Strict cooling is mandatory; if the temperature rises above 25°C in this alkaline environment, the epoxide will prematurely hydrolyze into an inert diol, destroying the reagent's functional utility.

  • Nucleophilic Addition:

    • Introduce the target nucleophile (e.g., an amine-functionalized lipid or polysaccharide).

    • Gradually elevate the reactor temperature to 40°C over 60 minutes.

    • Causality: The temperature increase provides the necessary activation energy for the nucleophile to attack the sterically hindered epoxide ring, driving the conjugation forward.

  • Quenching and In-Process Validation:

    • After 4 hours, quench the reaction by adjusting the pH to 7.0 using dilute HCl.

    • Extract a 10 µL aliquot and run the HPLC-MS protocol (Section 4).

    • Causality: Neutralization halts any off-target polymerization. Monitoring the disappearance of the 211.95 Da precursor peak via MS provides a definitive, self-validating confirmation of reactant consumption and reaction success.

Conclusion

Sodium 3-chloro-2-hydroxypropyl sulphate is a uniquely powerful tool in the arsenal of drug development and chemical engineering. By understanding the causality behind its alkaline activation and respecting the analytical challenges posed by its high polarity and lack of a UV chromophore, researchers can leverage this molecule to synthesize next-generation functionalized excipients and targeted therapeutics with high yield and absolute structural confidence.

References

  • National Center for Biotechnology Information (NCBI). "Sodium 3-chloro-2-hydroxypropyl sulphate | C3H6ClNaO5S | CID 23679898". PubChem.[Link]

  • Chemsrc. "sodium 3-chloro-2-hydroxypropyl sulphate | CAS#: 93804-71-8". Chemsrc Database.[Link]

Exploratory

Mechanistic Dynamics and Application Workflows of Sodium 3-Chloro-2-Hydroxypropyl Sulfonate (CHPS-Na)

Executive Summary & Chemical Nomenclature In industrial and pharmaceutical synthesis, precision in chemical nomenclature is paramount. While occasionally referred to in colloquial or legacy literature as a "sulphate," th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Nomenclature

In industrial and pharmaceutical synthesis, precision in chemical nomenclature is paramount. While occasionally referred to in colloquial or legacy literature as a "sulphate," the chemically accurate designation for this reactive intermediate is Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS-Na) . Unlike a sulfate ester (C–O–SO₃Na), which is susceptible to hydrolysis, CHPS-Na features a highly stable carbon-sulfur (C–S) bond.

CHPS-Na is a bifunctional aliphatic compound containing both a hydrophilic sodium sulfonate group and a highly reactive halogen (chlorine) atom adjacent to a hydroxyl group[1]. This unique structural motif makes it a premier intermediate for synthesizing amphoteric surfactants, modifying starches, and developing fluid-loss additives for extreme-condition drilling operations[1]. This whitepaper deconstructs the core epoxide intermediate mechanism of CHPS-Na and provides self-validating protocols for its application.

The Epoxide Reactive Intermediate Mechanism

The utility of CHPS-Na lies not in the chlorohydrin itself, but in its ability to generate a highly reactive epoxide intermediate in situ. The reaction is entirely dependent on precise environmental causality, specifically alkaline activation[2].

Mechanistic Causality
  • Activation (Deprotonation): Under alkaline conditions (pH 9.0–10.0), the hydroxyl group at the C2 position of CHPS-Na is deprotonated to form an alkoxide ion.

  • Intramolecular SN​2 Ring Closure: The resulting alkoxide acts as an internal nucleophile. It attacks the adjacent C3 carbon, displacing the chloride ion. This intramolecular substitution generates 2,3-epoxypropanesulfonate , a highly strained oxirane ring[2].

  • Regioselective Ring Opening: The target nucleophile (e.g., an alkyl amine, starch hydroxyl, or alkyl polyglucoside) attacks the newly formed epoxide. Due to steric hindrance at the C2 position, the nucleophilic attack occurs regioselectively at the terminal C3 carbon, opening the ring and yielding the functionalized sulfonate product while regenerating the C2 hydroxyl group[3].

Crucial Side Reaction: If the pH exceeds 10.5, the epoxide undergoes competitive hydrolysis with ambient water, forming an unreactive 2,3-dihydroxypropanesulfonate (diol) and permanently stalling the synthesis[2].

Mechanism A CHPS-Na (Chlorohydrin) C Epoxide Intermediate (2,3-epoxypropanesulfonate) A->C Intramolecular SN2 (-HCl) B Alkaline Catalyst (OH⁻) B->A Deprotonation E Functionalized Sulfonate Product C->E Ring-Opening Addition D Nucleophile (e.g., R-OH, R-NH₂) D->C Nucleophilic Attack

Fig 1. Mechanistic pathway of CHPS-Na converting to an epoxide intermediate and subsequent reaction.

Quantitative Process Optimization

To prevent the aforementioned diol hydrolysis and ensure maximum atom economy, the reaction parameters must be strictly controlled. The following table synthesizes the optimal conditions for nucleophilic functionalization using CHPS-Na.

ParameterTarget RangeMechanistic Causality & Impact
pH 9.0 – 10.0Deprotonates the C2 hydroxyl to trigger ring closure. >10.0 causes epoxide hydrolysis (diol formation); <9.0 stalls activation.
Temperature 80°C – 90°CProvides activation energy for oxirane ring-opening by the nucleophile. Lower temps reduce yield; higher temps degrade the substrate.
Molar Ratio 1.0 : 1.15 (Nu:CHPS)A slight excess of CHPS-Na compensates for minor competitive hydrolysis of the epoxide intermediate into unreactive diol.
Reaction Time 4 – 5 HoursAllows for complete maturation of the ring-opening addition. Validated by the stabilization of system pH.

Experimental Workflows: A Self-Validating Protocol

Trustworthy experimental design requires built-in validation metrics. The following protocol for synthesizing sulfonated surfactants (e.g., reacting CHPS-Na with an Alkyl Polyglucoside or Fatty Amine) is designed as a self-validating system .

Because the conversion of the chlorohydrin to the epoxide consumes hydroxide ions (OH⁻), the pH of the system will naturally drop during Step 3. The cessation of this pH drift is a real-time, self-validating indicator that the reactive intermediate has been fully generated.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the target nucleophile (e.g., Alkyl Polyglucoside) in an aqueous medium. Ensure the solution is fully homogenized at 40°C.

  • Alkalinization: Gradually add 30% NaOH solution to adjust the system pH to exactly 9.5.

  • Intermediate Addition (The Validation Phase): Elevate the temperature to 80°C. Begin dropwise addition of CHPS-Na.

    • Self-Validation Metric: Monitor the pH continuously. As the epoxide forms, pH will drop. Co-add NaOH dropwise to maintain the pH between 9.0 and 10.0. Once CHPS-Na addition is complete and the pH stabilizes without further NaOH input, epoxide conversion is confirmed.

  • Reaction Maturation: Maintain the temperature at 80–90°C for 4 hours under continuous agitation. During this phase, the nucleophile attacks the epoxide. Because this is an addition reaction, it does not consume base, keeping the pH stable.

  • Neutralization & Recovery: Cool the reactor to 40°C and neutralize the solution to pH 7.0 using a mild acid (e.g., citric acid). The only byproduct generated is aqueous sodium chloride (NaCl).

Workflow Step1 1. Substrate Preparation Dissolve nucleophile in aqueous medium Step2 2. Alkalinization Adjust pH to 9.0-10.0 using NaOH Step1->Step2 Step3 3. Intermediate Addition Dropwise addition of CHPS-Na at 80-90°C Step2->Step3 Step4 4. Reaction Maturation Stir for 4-5 hours; monitor pH drift Step3->Step4 Step5 5. Neutralization Adjust pH to 7.0; yield final product Step4->Step5

Fig 2. Self-validating experimental workflow for nucleophilic functionalization using CHPS-Na.

References

  • Title: Sodium 3-Chloro-2-hydroxypropanesulfonate 1 Source: Echemi URL
  • Source: BioResources (NCSU)
  • Title: Suga Nate: A safer, milder, greener surfactant Source: Gordon College URL
  • Source: OSTI.

Sources

Foundational

Hydrophilic and Reactive Properties of Sodium 3-Chloro-2-Hydroxypropyl Sulphate: A Technical Guide

Executive Summary Sodium 3-chloro-2-hydroxypropyl sulphate (CAS: 93804-71-8) is a highly specialized bifunctional intermediate utilized extensively in organic synthesis, polymer modification, and pharmaceutical manufactu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 3-chloro-2-hydroxypropyl sulphate (CAS: 93804-71-8) is a highly specialized bifunctional intermediate utilized extensively in organic synthesis, polymer modification, and pharmaceutical manufacturing[1]. Its molecular architecture bridges two distinct chemical behaviors: the hydrophilicity imparted by a terminal sulfate ester, and the reactivity of a latent chlorohydrin group.

This guide deconstructs the causality behind its physicochemical properties, outlines a self-validating protocol for its use as an alkylating agent, and addresses the critical stability challenges encountered during industrial scale-up, such as in the synthesis of 5-nitroimidazole derivatives[2].

Molecular Architecture: Causality of Hydrophilicity and Reactivity

The utility of Sodium 3-chloro-2-hydroxypropyl sulphate stems directly from its structural dichotomy:

The Hydrophilic Driver: The Sulfate Ester

The -OSO3Na group is permanently charged across a wide pH range. With a Topological Polar Surface Area (PSA) of 95.00 Ų[1], the sulfate moiety engages in intense ion-dipole interactions with aqueous solvents. When this reagent is grafted onto a hydrophobic target molecule (e.g., a lipophilic drug intermediate or an insoluble polymer), the sulfate group disrupts local water clathrate structures, forcing the entire adduct into solution. This makes it an unparalleled reagent for increasing the bioavailability or aqueous solubility of target compounds.

The Reactive Engine: The Chlorohydrin Moiety

At neutral or acidic pH, the 3-chloro-2-hydroxypropyl group is relatively inert, allowing for safe storage. However, under alkaline conditions, the molecule becomes highly reactive. The addition of a base deprotonates the secondary hydroxyl group, forming an alkoxide. This alkoxide acts as an internal nucleophile, executing a rapid intramolecular S_N2 backside attack on the adjacent carbon, displacing the chloride ion to form a highly strained glycidyl sulphate (epoxide) intermediate. This in situ generated epoxide is the true reactive species, susceptible to ring-opening by external nucleophiles (amines, thiols, or hydroxyls).

Mechanistic Pathway: Epoxidation and Alkylation

The transformation from a stable salt to a reactive alkylating agent is a pH-gated process. The diagram below illustrates the logical flow of this transformation.

Mechanism A Sodium 3-chloro-2-hydroxypropyl sulphate (Stable Chlorohydrin) B Glycidyl Sulphate (Reactive Epoxide) A->B OH⁻ (pH > 10) Intramolecular Cyclization C Alkylated Adduct (Hydrophilic Product) B->C Nucleophile (Nu:) Ring-Opening Attack

Caption: Mechanism of in situ epoxide formation and subsequent nucleophilic alkylation.

Quantitative Physicochemical Data

To facilitate experimental design, the core physicochemical properties of the reagent are summarized below. These metrics dictate solvent selection, stoichiometric calculations, and downstream purification strategies.

PropertyValueCausality / Experimental ImpactReference
Molecular Weight 212.59 g/mol Low molecular weight minimizes steric hindrance during the final nucleophilic ring-opening step.[1]
Exact Mass 211.952 DaCritical for LC-MS validation to confirm the presence of the unreacted intermediate.[1]
Topological PSA 95.00 ŲDrives extreme hydrophilicity; ensures the final grafted adduct remains water-soluble.[1]
LogP ~0.14Highly polar nature prevents partitioning into non-polar organic solvents; necessitates aqueous or biphasic reaction conditions.[3]

Self-Validating Experimental Protocol: Nucleophilic Alkylation

When utilizing Sodium 3-chloro-2-hydroxypropyl sulphate to alkylate a target nucleophile (e.g., an imidazole derivative), the reaction must be carefully orchestrated. The following protocol is designed as a self-validating system —meaning the physical observables during the reaction directly confirm the mechanistic progression.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 equivalent of the target nucleophile in a suitable aqueous/organic biphasic solvent system (e.g., water/ethyl acetate) to ensure both the polar sulfate reagent and the potentially non-polar nucleophile are solvated.

  • pH Adjustment & In Situ Epoxidation: Adjust the system to pH 10.5–11.5 using 2M NaOH. Begin dropwise addition of 1.2 equivalents of Sodium 3-chloro-2-hydroxypropyl sulphate.

    • Self-Validation Metric: The intramolecular cyclization to the epoxide releases HCl, which immediately causes a drop in the system's pH. The continuous requirement for NaOH titration to maintain pH 11 validates that epoxide formation is actively occurring. Once pH stabilizes without further base addition, epoxidation is complete.

  • Nucleophilic Addition (Thermal Incubation): Elevate the reaction temperature to 45–50°C. The nucleophile will attack the less hindered carbon of the epoxide ring.

    • Self-Validation Metric: Monitor via Reverse-Phase HPLC. The successful attachment of the sulfate group will drastically increase the polarity of the target molecule. A successful reaction is validated by the disappearance of the starting material peak and the emergence of a new product peak with a significantly shorter retention time.

  • Quenching & Isolation: Cool the reactor to 10°C and neutralize the mixture to pH 7.0 using dilute HCl. This quenches any unreacted epoxide by forcing its hydrolysis into a diol, preventing uncontrolled side reactions during isolation.

Workflow Step1 1. Substrate Preparation Dissolve nucleophile in biphasic solvent Step2 2. pH Adjustment Titrate to pH 10-12 using NaOH Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Sulphate Reagent Step2->Step3 Step4 4. Thermal Incubation Maintain 45-50°C (Control Exotherm) Step3->Step4 Step5 5. Quenching & Isolation Neutralize to pH 7 and precipitate Step4->Step5

Caption: Step-by-step self-validating workflow for nucleophilic alkylation using the sulfate reagent.

Industrial Context & Stability Challenges

While highly effective, the intermediate (3-chloro-2-hydroxypropyl) sulfate presents specific handling challenges at an industrial scale. In pharmaceutical manufacturing—such as the synthesis of the anti-anaerobic drug Ornidazole—traditional methods relied heavily on this sulfate intermediate to alkylate 2-methyl-5-nitroimidazole[2].

However, process chemists have noted that the sulfate intermediate is inherently unstable and prone to premature hydrolysis if exposed to ambient moisture and heat[2]. The degradation not only lowers the overall yield but can also introduce hazardous thermal runaways during large-scale epoxidation.

Mitigation Strategy: To counteract this instability, modern synthesis protocols mandate strict temperature control (<20°C during storage and initial mixing) and the use of specialized catalysts. For instance, utilizing macroporous acidic polymer resins (e.g., D113) can facilitate the ring-opening and alkylation in a more controlled, environmentally friendly manner, boosting yields up to 75% while mitigating the risks associated with the unstable sulfate intermediate[2].

References

  • Chemsrc: sodium 3-chloro-2-hydroxypropyl sulphate | CAS#:93804-71-8 Source: Chemsrc URL:[Link]

  • PubChem: Sodium 3-chloro-2-hydroxypropyl sulphate | C3H6ClNaO5S | CID 23679898 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Source: Google Patents (Zhejiang University ZJU)

Sources

Exploratory

Advanced Mechanistic Safety and Handling Guide: Sodium 3-Chloro-2-Hydroxypropyl Sulphate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Sodium 3-chloro-2-hydroxypropyl sulphate (CAS 93804-71-8) Executive Summary Sodium 3-chloro-2-hydroxypropyl sulphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Sodium 3-chloro-2-hydroxypropyl sulphate (CAS 93804-71-8)

Executive Summary

Sodium 3-chloro-2-hydroxypropyl sulphate (often abbreviated in industry alongside its sulfonate analog, CHPS-Na) is a highly reactive bifunctional intermediate. It is critically utilized in the synthesis of specialized surfactants, starch modifications, and pharmaceutical precursors [1]. Due to the presence of both a hydrophilic sulphate ester group and a highly reactive chlorohydrin moiety, this compound requires stringent, mechanistically informed handling protocols. This guide provides a deep-dive into the causality of its hazards and establishes self-validating workflows for safe laboratory operations.

Physicochemical Profiling and Quantitative Hazard Data

Understanding the baseline physical properties is critical for predicting phase behavior and reactivity during a spill or reaction runaway. The data below synthesizes the core safety profile of the sulphate ester[2].

Table 1: Physicochemical and GHS Hazard Summary
Property / Hazard ParameterValue / Description
Chemical Name Sodium 3-chloro-2-hydroxypropyl sulphate
CAS Registry Number 93804-71-8
Molecular Formula C3H6ClNaO5S
Molecular Weight 212.58 g/mol
Structural Features Bifunctional: Reactive chlorohydrin + hydrophilic sulphate ester
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335)
Signal Word Danger
Primary Reactivity Risk Base-catalyzed dehydrohalogenation to electrophilic epoxide

Mechanistic Toxicology: The Causality of Hazard

Safety protocols are often treated as rote checklists, but true risk mitigation requires understanding the causality of the hazard. The primary danger of sodium 3-chloro-2-hydroxypropyl sulphate lies in its chlorohydrin functional group.

Under strictly neutral or slightly acidic conditions, the molecule is relatively stable. However, upon exposure to mild bases (even physiological pH in some microenvironments or alkaline impurities on laboratory surfaces), the hydroxyl group is deprotonated. This triggers a rapid intramolecular SN​2 reaction: the resulting alkoxide attacks the adjacent carbon, displacing the chloride ion to form a highly strained, electrophilic epoxide (glycidyl sulphate)[1].

Epoxides are potent alkylating agents. If this conversion occurs on the skin or within the respiratory tract, the epoxide indiscriminately attacks biological nucleophiles—specifically the amine groups in proteins or guanine residues in DNA. This irreversible covalent binding is the mechanistic root of the severe tissue damage (Eye Dam. 1, H318) and respiratory irritation (STOT SE 3, H335) documented in its safety profile [2].

MechanisticPathway A Sodium 3-chloro-2-hydroxypropyl sulphate B Base-Catalyzed Deprotonation A->B OH- C Glycidyl Sulphate (Reactive Epoxide) B->C -Cl- (Intramolecular SN2) D Nucleophilic Attack (Proteins/DNA) C->D Bio-Nucleophiles E Cellular Alkylation & Tissue Damage D->E Covalent Binding

Fig 1: Base-catalyzed dehydrohalogenation leading to toxic electrophilic alkylation.

Self-Validating Safety & Handling Protocols

To ensure trustworthiness in laboratory operations, handling procedures must be designed as self-validating systems —meaning the success or failure of the safety measure is immediately apparent to the operator through measurable feedback[1].

  • Ventilation & Containment: Always handle inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

    • Validation: Use a continuous digital airflow monitor; the system must auto-alarm if face velocity drops below 90 fpm.

  • Personal Protective Equipment (PPE): Standard nitrile gloves offer limited breakthrough times for concentrated reactive epoxides.

    • Causality-driven choice: Use heavy-duty butyl rubber or laminated EVOH gloves when handling concentrated solutions, as they provide superior resistance to polar organic electrophiles.

  • Storage Incompatibilities: Store in a cool ( <25∘C ), dry environment strictly isolated from alkaline materials, amines, and strong oxidizers. Moisture ingress can lead to slow hydrolysis, generating acidic byproducts that further degrade the material.

Experimental Workflow: Controlled Neutralization & Decontamination

In the event of a spill, simply wiping up the powder or solution is insufficient due to the residual alkylation hazard. The following protocol utilizes a forced-reaction mechanism to completely deactivate the chlorohydrin moiety, coupled with analytical validation steps to ensure 100% decontamination.

Step-by-Step Methodology: Thiosulfate-Mediated Dehalogenation
  • Containment: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). Do not use combustible materials like sawdust, which may react exothermically.

  • Collection: Sweep the absorbed material using non-sparking tools and transfer it to a dedicated glass reaction vessel equipped with a magnetic stirrer.

  • Forced Epoxidation: Add a 1M NaOH solution to the vessel to raise the pH to ~10.

    • Causality: This intentionally forces the stable chlorohydrin to convert into the reactive epoxide intermediate, making it susceptible to trapping.

  • Nucleophilic Trapping: Immediately add an excess of 2M Sodium Thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate ion is a massive, soft nucleophile that rapidly attacks the epoxide ring, safely opening it to form a stable, non-toxic Bunte salt. Stir continuously for 60 minutes.

  • Validation Step A (pH Monitoring): Monitor the pH of the solution. The formation of the epoxide consumes OH− ions. A stabilization of the pH (stopping its downward drift) indicates the cessation of epoxide formation and completion of the trapping phase.

  • Validation Step B (Chloride Titration): Extract a 1 mL aliquot of the aqueous layer. Acidify with dilute HNO3​ and add a few drops of 0.1M Silver Nitrate ( AgNO3​ ).

    • Causality: A dense white precipitate ( AgCl ) confirms that the covalently bound chlorine has been successfully liberated as free chloride ions, chemically validating the destruction of the toxic chlorohydrin.

  • Disposal: Once validated via Step A and B, the neutralized aqueous mixture can be disposed of as standard aqueous chemical waste according to institutional EHS guidelines.

DecontaminationWorkflow S1 1. Spill Containment (Inert Absorbent) S2 2. Thiosulfate Neutralization (Na2S2O3 + NaOH) S1->S2 S3 3. Nucleophilic Ring Opening (Bunte Salt Formation) S2->S3 Controlled Epoxidation S4 4. Validation Step A: Chloride Titration (AgNO3) S3->S4 Confirm Dehalogenation S5 5. Validation Step B: pH Stabilization Check S3->S5 Confirm Reaction Completion S6 6. Safe Disposal (Aqueous Waste) S4->S6 AgCl Precipitate Quantified S5->S6 pH Neutral

Fig 2: Self-validating workflow for neutralization and decontamination of spills.

References

  • Chemsrc. "sodium 3-chloro-2-hydroxypropyl sulphate | CAS#:93804-71-8 | Chemsrc". 2

  • GuideChem. "126-83-0 3-氯-2-羟基丙硫酸钠盐 / 93804-71-8 Safety Data". 3

  • GuideChem. "Sodium 3-Chloro-2-hydroxypropanesulfonate (CAS No. 126-83-0) SDS - GuideChem".1

Sources

Foundational

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Sodium 3-chloro-2-hydroxypropyl sulphate

Foreword: Navigating the Thermal Landscape of a Niche Organosulphate This technical guide delves into the thermal stability and degradation profile of Sodium 3-chloro-2-hydroxypropyl sulphate, a compound of interest in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Thermal Landscape of a Niche Organosulphate

This technical guide delves into the thermal stability and degradation profile of Sodium 3-chloro-2-hydroxypropyl sulphate, a compound of interest in various chemical syntheses. It is imperative to state at the outset that specific, in-depth experimental data on the thermal analysis of this particular molecule is not extensively available in peer-reviewed literature. Therefore, this guide adopts a first-principles approach, building a scientifically grounded theoretical framework based on the known thermal behavior of analogous chemical structures, namely alkyl sulphates and halogenated organic compounds. For drug development professionals and researchers, this document serves as a predictive resource, offering insights into the anticipated thermal characteristics and guiding the design of robust experimental protocols for its empirical validation.

Introduction to Sodium 3-chloro-2-hydroxypropyl sulphate: Structure and Applications

Sodium 3-chloro-2-hydroxypropyl sulphate is an organic salt characterized by a propyl chain functionalized with a chloro group, a hydroxyl group, and a sulphate ester.[1] This unique combination of functional groups makes it a potentially versatile chemical intermediate. The presence of the reactive chlorine atom and the hydrophilic sulphate group suggests its utility in the synthesis of specialized surfactants, in modifying polymers to introduce ionic and reactive sites, and in various other organic syntheses where a combination of hydrophilicity and reactivity is desired.

The stability of this molecule under thermal stress is a critical parameter for its application in industrial processes, storage, and in the formulation of final products. Understanding its degradation profile is essential for ensuring product quality, safety, and for the development of analytical methods to monitor its integrity.

Theoretical Thermal Stability and Degradation Profile

The thermal degradation of Sodium 3-chloro-2-hydroxypropyl sulphate is anticipated to proceed through a multi-stage process, influenced by the lability of the C-Cl bond, the sulphate ester, and the hydroxyl group.

Predicted Onset of Thermal Decomposition

Based on the thermal behavior of other organic salts and halogenated compounds, the initial decomposition of Sodium 3-chloro-2-hydroxypropyl sulphate is likely to commence at moderately elevated temperatures. The C-Cl bond is often the most thermally labile in such structures.[2] Concurrently, the sulphate ester linkage can undergo hydrolysis, especially in the presence of any residual moisture.

Postulated Degradation Pathways

The degradation of Sodium 3-chloro-2-hydroxypropyl sulphate is likely to follow two primary pathways: hydrolysis of the sulphate ester and dehalogenation.

  • Pathway A: Hydrolysis of the Sulphate Ester: This is a common degradation route for alkyl sulphates.[3][4] The sulphate ester bond is susceptible to cleavage, leading to the formation of 3-chloro-1,2-propanediol and sodium hydrogen sulphate. This reaction can be catalyzed by acidic or alkaline conditions and is accelerated by increased temperature.

  • Pathway B: Dehydrochlorination: The presence of a chlorine atom and a neighboring hydroxyl group suggests the possibility of an intramolecular reaction to form an epoxide, with the elimination of sodium chloride. This is a well-known reaction for related chlorohydrins.

  • Further Degradation: At higher temperatures, the initial degradation products will undergo further decomposition. 3-chloro-1,2-propanediol can undergo further dehydrochlorination or oxidation. The organic backbone will eventually fragment into smaller volatile molecules such as carbon dioxide, carbon monoxide, and water. The sulphur-containing fragments may be released as sulphur dioxide and sulphur trioxide.[5]

The following diagram illustrates the postulated initial degradation pathways:

Sodium 3-chloro-2-hydroxypropyl sulphate Sodium 3-chloro-2-hydroxypropyl sulphate 3-chloro-1,2-propanediol + NaHSO4 3-chloro-1,2-propanediol + NaHSO4 Sodium 3-chloro-2-hydroxypropyl sulphate->3-chloro-1,2-propanediol + NaHSO4 Pathway A: Hydrolysis Glycidol + NaCl + SO3 Glycidol + NaCl + SO3 Sodium 3-chloro-2-hydroxypropyl sulphate->Glycidol + NaCl + SO3 Pathway B: Intramolecular Cyclization/Elimination Further Degradation Products (CO2, H2O, SOx, HCl) Further Degradation Products (CO2, H2O, SOx, HCl) 3-chloro-1,2-propanediol + NaHSO4->Further Degradation Products (CO2, H2O, SOx, HCl) Glycidol + NaCl + SO3->Further Degradation Products (CO2, H2O, SOx, HCl)

Caption: Postulated initial degradation pathways of Sodium 3-chloro-2-hydroxypropyl sulphate.

Analytical Methodologies for Thermal Stability Assessment

To empirically determine the thermal stability and degradation profile of Sodium 3-chloro-2-hydroxypropyl sulphate, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for determining the onset of decomposition, identifying distinct degradation stages, and quantifying the mass loss at each stage.

Table 1: Hypothetical TGA Data for Sodium 3-chloro-2-hydroxypropyl sulphate

Temperature Range (°C)Mass Loss (%)Postulated Evolved Species
25 - 150~2-5%Adsorbed water and/or volatile impurities
150 - 250~15-25%HCl, H₂O
250 - 400~30-40%SO₂, SO₃, organic fragments
> 400~10-20%Further fragmentation of organic backbone
Residue ~15-25%Sodium sulphate/sulfide ash

Note: This table is predictive and requires experimental verification.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum crucible.

  • Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min. An inert atmosphere (nitrogen) is recommended to study the inherent thermal stability without oxidative effects.

  • Temperature Program: Heat the sample from ambient temperature to 600-800°C at a linear heating rate of 10°C/min.

  • Analysis: Analyze the resulting TGA curve for onset temperatures of decomposition and mass loss percentages for each degradation step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

cluster_0 TGA Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Heating Program Heating Program Instrument Setup->Heating Program Data Acquisition Data Acquisition Heating Program->Data Acquisition Analysis Analysis Data Acquisition->Analysis

Caption: A simplified workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.

For Sodium 3-chloro-2-hydroxypropyl sulphate, DSC can be used to determine its melting point and to observe any exothermic or endothermic events associated with its decomposition.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or hermetically sealed pan.

  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 0°C).

    • Ramp up to a temperature above the expected decomposition range (e.g., 400°C) at a heating rate of 10°C/min.

  • Analysis: Analyze the DSC thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy of these transitions.

cluster_1 DSC Workflow Sample Encapsulation Sample Encapsulation Instrument Setup Instrument Setup Sample Encapsulation->Instrument Setup Temperature Scan Temperature Scan Instrument Setup->Temperature Scan Thermogram Generation Thermogram Generation Temperature Scan->Thermogram Generation Peak Analysis Peak Analysis Thermogram Generation->Peak Analysis

Caption: A simplified workflow for Differential Scanning Calorimetry.

Self-Validating Experimental Design: Correlating TGA and DSC Data

A robust understanding of the thermal profile is achieved by correlating the data from TGA and DSC. An endothermic event in the DSC thermogram corresponding to a mass loss in the TGA curve would strongly suggest a decomposition process involving the release of volatile products. Conversely, an exothermic event in the DSC curve without a corresponding mass loss in the TGA might indicate a phase transition or polymerization reaction.

Conclusion and Future Directions

While this guide provides a theoretical framework for the thermal stability and degradation of Sodium 3-chloro-2-hydroxypropyl sulphate, it underscores the critical need for empirical studies. Researchers and drug development professionals are encouraged to perform the outlined TGA and DSC experiments to obtain definitive data. Further characterization of the evolved gases using techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) would provide unequivocal identification of the degradation products, thereby validating and refining the postulated degradation pathways. This foundational knowledge is paramount for the safe and effective application of this promising chemical intermediate.

References

  • Gilbert, P. A., & Pettigrew, R. (1984). Surfactants and the Environment. International Journal of Cosmetic Science, 6(4), 149-158.
  • HERA. (2002).
  • Wolfenden, R., & Williams, R. (2001). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences, 98(7), 3557-3560.
  • Schleheck, D., & Cook, A. M. (2010). Anaerobic Degradation Pathway of Linear Alkylbenzene Sulfonates (LAS) in Sulfate-Reducing Marine Sediments. Environmental Science & Technology, 44(5), 1538-1544.
  • PubMed. (2010). Anaerobic Degradation Pathway of Linear Alkylbenzene Sulfonates (LAS) in Sulfate-Reducing Marine Sediments. Retrieved from [Link]

  • Anunciado, M. B., Hettiyadura, A. P. S., & Laskin, A. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3515-3529.
  • Court, R. W., & Sephton, M. A. (2014). Sulfate Minerals: A Problem for the Detection of Organic Compounds on Mars?. Astrobiology, 14(10), 850-859.
  • Kiefer, J. H., & Tranter, R. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Shock Waves, 7(4), 193-207.
  • Chong, S., et al. (2021). Organic acid-assisted thermal dehalogenation of halide salt nuclear wastes.
  • Ming, D. W., et al. (2008). Combustion of organic molecules by the thermal decomposition of perchlorate salts: implications for organics at the Mars Phoenix Scout landing site. 40th Lunar and Planetary Science Conference, (1421), 2331.
  • ChemWhat. (n.d.). 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. Retrieved from [Link]

  • LookChem. (2026). 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT 126-83-0 wiki. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • Kodavanti, P. R., & Loganathan, B. G. (2022). Perspective on halogenated organic compounds. Environmental Research, 212(Pt C), 113373.
  • Anunciado, M. B., Hettiyadura, A. P. S., & Laskin, A. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier. Atmospheric Measurement Techniques, 16(14), 3515-3529.
  • Wu, Y., et al. (2014). Survey of Properties of Key Single and Mixture Halide Salts for Potential Application as High Temperature Heat Transfer Fluids for Concentrated Solar Thermal Power Systems.
  • Taylor & Francis. (n.d.). Thermogravimetric analysis – Knowledge and References. Retrieved from [Link]

  • Google Patents. (2016). CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • Google Patents. (2008). CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropyl sulphate. Retrieved from [Link]

  • Majzlan, J. (2012). Stability of sulfate minerals as a function of relative air humidity and temperature.
  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

  • AugustaChrom. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • TA Instruments. (2020). 2020 Differential Scanning Calorimetry (DSC) Practical Training Course.
  • CDS Analytical. (n.d.). Thermal Analysis of Ionic Surfactants.
  • Chemsrc. (2025). sodium 3-chloro-2-hydroxypropyl sulphate. Retrieved from [Link]

  • Ascent Petrochem Holdings Co., Limited. (n.d.). Sodium 3-Chloro-2-hydroxypropane sulfonate. Retrieved from [Link]

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Exploratory

Crystallography and Solid-State Properties of Sodium 3-chloro-2-hydroxypropyl Sulphate: A Comprehensive Technical Guide

Executive Summary Sodium 3-chloro-2-hydroxypropyl sulphate is a highly reactive halohydrin derivative utilized extensively as a cationizing agent and a critical intermediate in the synthesis of amphoteric surfactants and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 3-chloro-2-hydroxypropyl sulphate is a highly reactive halohydrin derivative utilized extensively as a cationizing agent and a critical intermediate in the synthesis of amphoteric surfactants and functionalized biopolymers. For researchers and drug development professionals, understanding the solid-state properties of this compound is paramount. The presence of the highly polar sulfate group, combined with a flexible aliphatic chain and a reactive halohydrin moiety, makes its crystal lattice highly susceptible to environmental factors.

As an Application Scientist, I approach the solid-state characterization of such compounds not merely as a data-gathering exercise, but as a systematic deconstruction of molecular interactions. This whitepaper details the causality behind crystallographic profiling and thermal analysis, providing field-proven, self-validating protocols to accurately characterize Sodium 3-chloro-2-hydroxypropyl sulphate without falling victim to common analytical artifacts.

Molecular Architecture & Solid-State Fundamentals

The solid-state behavior of 1[1] is governed by the strong coordination affinity of the Na+ ion and the extensive hydrogen-bonding network facilitated by the sulfate and hydroxyl groups. Sodium salts of organic molecules frequently crystallize as hydrates because the sodium cation acts as a potent nucleating center for ambient moisture[2].

Consequently, the compound exhibits complex polymorphism and pseudopolymorphism (hydrate formation). The arrangement of the halohydrin chain relative to the inorganic ionic network dictates the material's bulk properties, including flowability, hygroscopicity, and chemical stability against intramolecular cyclization (epoxide formation).

Table 1: Physicochemical Properties

Quantitative data summarizing the molecular parameters that influence solid-state packing.

PropertyValue
IUPAC Name sodium (3-chloro-2-hydroxypropyl) sulfate
Molecular Formula C₃H₆ClNaO₅S
Molecular Weight 212.59 g/mol
Exact Mass 211.952 Da
Topological Polar Surface Area 95.0 Ų
CAS Number 93804-71-8

Analytical Methodologies & Experimental Workflows

To build a rigorous solid-state profile, we must integrate non-destructive crystallographic techniques with orthogonal thermal analysis. The workflow below illustrates the logical progression of this characterization.

G N1 Raw CHPS-Sulphate Sample N2 PXRD Screening (Phase ID) N1->N2 Aliquot 1 N3 Thermal Analysis (DSC/TGA) N1->N3 Aliquot 2 N4 Vibrational Spec (FTIR/Raman) N1->N4 Aliquot 3 N5 Data Integration & Validation N2->N5 Bragg Peaks N3->N5 Heat Flow/Mass Loss N4->N5 Functional Groups N6 Polymorph Assignment N5->N6 Cross-Validation

Workflow for the solid-state characterization of Sodium 3-chloro-2-hydroxypropyl sulphate.
Crystallographic Profiling via Powder X-Ray Diffraction (PXRD)

Single-crystal X-ray diffraction is often unfeasible for highly soluble, flexible aliphatic sodium salts due to the difficulty of growing sufficiently large, defect-free crystals. Therefore,3[3] serves as the primary fingerprinting tool.

Protocol 1: Humidity-Controlled PXRD

  • Objective: To obtain a definitive crystallographic fingerprint while preventing moisture-induced pseudopolymorphism.

  • Causality: Standard ambient PXRD is insufficient for hygroscopic sodium salts. Atmospheric moisture can rapidly convert an anhydrous polymorph into a hydrate during the scan. Environmental control ensures the observed diffractogram represents the intrinsic phase[4].

  • Step 1 (Sample Preparation): Gently triturate 50 mg of the sample in an agate mortar. Causality: Vigorous milling can induce mechanochemical amorphization or unintended polymorphic transitions.

  • Step 2 (Mounting): Transfer the powder to a zero-background silicon sample holder. Causality: Silicon cut along the (510) plane produces no background Bragg peaks, maximizing the signal-to-noise ratio for low-mass fractions[5].

  • Step 3 (Environmental Control): Seal the holder in an environmental chamber set to 25 °C and 10% Relative Humidity (RH) using a dry N2​ purge.

  • Step 4 (Data Acquisition): Scan from 2θ=3∘ to 40∘ using Cu-K α radiation ( λ=1.5406 Å) at a step size of 0.015°.

  • Step 5 (Self-Validation Checkpoint): Conduct a rapid 5-minute continuous scan while ramping the chamber to 60% RH. If peak shifting (lattice expansion) or new peaks emerge, the sample is forming a transient hydrate. The initial 10% RH scan is thereby validated as the true anhydrous baseline.

Thermal Dynamics: DSC and TGA Integration

Understanding the thermodynamic stability of Sodium 3-chloro-2-hydroxypropyl sulphate requires mapping its phase transitions. Sodium salts often exhibit complex thermal profiles where dehydration endotherms overlap with melting or degradation[6].

Protocol 2: Orthogonal Thermal Analysis (Coupled DSC-TGA)

  • Objective: To map the thermodynamic stability and definitively assign phase transitions.

  • Causality: A standalone endotherm in Differential Scanning Calorimetry (DSC) could represent melting, a polymorphic transition, or desolvation. Coupling DSC with Thermogravimetric Analysis (TGA) definitively differentiates mass-loss events (desolvation) from pure thermodynamic transitions[2][6].

  • Step 1 (Sample Encapsulation): Weigh 5–10 mg of the sample into a pin-holed aluminum crucible. Causality: The pin-hole allows evolved volatile gases (e.g., water vapor) to escape. A hermetically sealed pan would cause internal pressure build-up, artificially shifting transition temperatures[6].

  • Step 2 (TGA Calibration): Load an identical empty pin-holed pan into the TGA reference furnace to subtract buoyancy effects.

  • Step 3 (Heating Program): Ramp both instruments simultaneously at 10 °C/min from 25 °C to 300 °C under a dry nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation, isolating pure thermal decomposition pathways.

  • Step 4 (Self-Validation Checkpoint): Overlay the DSC heat flow curve with the TGA mass loss derivative (DTG). If a DSC endotherm perfectly aligns with a TGA mass drop, it is validated as a desolvation event. If the DSC endotherm shows no corresponding TGA mass loss, it is validated as a true polymorphic transition or melting point[2].

Mechanistic Pathways of Phase Transitions

When subjected to thermal stress, hydrated sodium salts follow a predictable degradation and transition pathway. Understanding this logic is critical for defining the storage and handling parameters of the compound.

G N1 Hydrated Sulphate Salt (Crystalline) N2 Endotherm + Mass Loss (Desolvation) N1->N2 50-100 °C N3 Anhydrous Polymorph (Metastable) N2->N3 N4 Endotherm (No Mass Loss) (Melting/Phase Transition) N3->N4 > 150 °C N5 Exotherm + Mass Loss (Thermal Decomposition) N4->N5 > 220 °C

Mechanistic pathway of thermal phase transition and degradation for hydrated sodium salts.
Table 2: Diagnostic Solid-State Characterization Markers

Summary of expected outputs across orthogonal analytical techniques.

TechniqueTarget PhenomenonExpected Output / Marker
PXRD Crystalline Phase IDDistinct Bragg peaks (fingerprint diffractogram); peak shifts indicate hydration states.
DSC Phase TransitionsEndotherms (melting, desolvation); Exotherms (crystallization, degradation).
TGA Mass LossStepwise weight reduction corresponding to desolvation or decomposition.
FTIR Functional Group IntegrityO-H stretch (~3200-3400 cm⁻¹); S=O stretch (~1200 cm⁻¹); C-Cl stretch (~700 cm⁻¹).

Conclusion

The solid-state characterization of Sodium 3-chloro-2-hydroxypropyl sulphate demands a rigorous, multi-technique approach. By utilizing humidity-controlled PXRD and orthogonally coupled DSC-TGA, researchers can definitively map the compound's polymorphic landscape, distinguish transient hydrates from stable anhydrous forms, and establish robust handling protocols for downstream chemical synthesis.

References

  • PubChem : Sodium 3-chloro-2-hydroxypropyl sulphate | C3H6ClNaO5S | CID 23679898 Source: National Institutes of Health (NIH) URL:[Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Source: Lab Manager URL:[Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction Source: Cambridge University Press URL:[Link]

  • Characterization of Pharmaceutical Solids Combining NMR, X-ray diffraction and Computer Modelling Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Modification of the Solid-State Nature of Sulfathiazole and Sulfathiazole Sodium by Spray Drying Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Solid State Characterization of Sodium Eritadenate Source: Semantic Scholar URL:[Link]

Sources

Foundational

Toxicity Profiling and RUO Compliance Framework for Sodium 3-chloro-2-hydroxypropyl Sulphate

Executive Summary Sodium 3-chloro-2-hydroxypropyl sulphate (CAS: 93804-71-8) is a highly versatile, water-soluble β -chlorohydrin intermediate. It is predominantly utilized in the synthesis of active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 3-chloro-2-hydroxypropyl sulphate (CAS: 93804-71-8) is a highly versatile, water-soluble β -chlorohydrin intermediate. It is predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs) such as nitroimidazole antibiotics and in the formulation of mild, sulfate-free surfactants like Sodium Laurylglucosides Hydroxypropyl Sulfonate (SLHS) 1. However, the very bifunctionality that makes it a potent synthetic building block also imparts significant toxicological and genotoxic risks. This whitepaper provides an in-depth mechanistic analysis of its toxicity profile and establishes a rigorous Research Use Only (RUO) compliance framework for laboratory environments.

Mechanistic Reactivity: The Epoxide Trigger

The chemical utility and the toxicological hazard of Sodium 3-chloro-2-hydroxypropyl sulphate both originate from its β -chlorohydrin structural motif.

Under neutral to alkaline conditions (pH > 7), the molecule undergoes a rapid intramolecular nucleophilic substitution (dehydrochlorination) 2. The hydroxyl group is deprotonated to form an alkoxide ion, which subsequently attacks the adjacent carbon. This displaces the chloride ion (a highly effective leaving group) to form a highly strained, electrophilic oxirane (epoxide) ring.

In biological systems, this terminal epoxide acts as a direct-acting alkylating agent. It reacts non-enzymatically with cellular nucleophiles, particularly targeting the N7 position of guanine in DNA to form 7-(3-chloro-2-hydroxypropyl)guanine (7-CHP-guanine) adducts 3. This alkylation introduces a positive charge to the purine ring, destabilizing the glycosidic bond and leading to spontaneous depurination. The resulting apurinic sites cause miscoding during DNA replication, primarily manifesting as G→T transversions.

Pathway A Sodium 3-chloro-2-hydroxypropyl sulphate (β-chlorohydrin) B Alkoxide Intermediate (Deprotonation) A->B pH > 7 (-H+) C Reactive Epoxide (Intramolecular SN2) B->C -Cl- D DNA Alkylation (N7-Guanine Adduct) C->D Nucleophilic Attack

Caption: Pathway of β-chlorohydrin cyclization to a reactive epoxide and subsequent DNA alkylation.

Toxicity Profile and Quantitative Data

Due to its alkylating capacity, Sodium 3-chloro-2-hydroxypropyl sulphate is classified as a hazardous substance requiring strict handling protocols. According to standardized safety data 4, the compound exhibits the following toxicity profile:

Toxicity EndpointClassification / ObservationMechanistic Driver
Skin Irritation Category 2 (Irritant)Protein alkylation and cross-linking via the epoxide intermediate upon dermal contact.
Eye Irritation Category 2 (Irritant)Direct electrophilic reaction with mucosal nucleophiles and local pH shifts.
Genotoxicity Potential MutagenAlkylation of N7-guanine (forming 7-CHP-guanine), leading to DNA depurination.
Aquatic Toxicity Harmful to aquatic lifeDisruption of cellular thiols (e.g., rapid glutathione depletion) in aquatic organisms.

RUO Compliance and Safe Handling Framework

In a non-clinical, Research Use Only (RUO) setting, the handling of potential genotoxic impurities (GTIs) requires lifecycle management driven by chemical causality. RUO designation strictly prohibits the use of this compound in humans, animals, or diagnostic procedures.

Because epoxide formation is accelerated by ambient moisture and slight alkaline shifts, the compound must be stored in desiccated, tightly sealed containers below 25°C. Furthermore, disposing of unreacted β -chlorohydrins directly into aqueous waste streams poses an environmental hazard.

Waste Neutralization Causality: A self-validating neutralization protocol is mandatory before disposal. The waste must be subjected to intentional alkaline hydrolysis (using an excess of 1M NaOH). This forces the complete conversion of the β -chlorohydrin to the epoxide, followed immediately by base-catalyzed ring-opening hydrolysis to form a biologically inert 2,3-dihydroxypropyl derivative (a diol). This ensures the electrophilic threat is chemically neutralized prior to final EH&S incineration.

Workflow cluster_0 RUO Handling & Neutralization Protocol N1 Material Receipt & Segregation (Desiccated, < 25°C) N2 Experimental Execution (Fume Hood, Nitrile PPE) N1->N2 N3 Waste Collection (Aqueous/Organic Segregation) N2->N3 N4 Chemical Neutralization (Alkaline Hydrolysis to Diol) N3->N4

Caption: Step-by-step RUO compliance workflow from material receipt to chemical neutralization.

Experimental Protocol: In Vitro Genotoxicity Screening

To evaluate the specific mutagenic potential of synthesized batches of Sodium 3-chloro-2-hydroxypropyl sulphate, a modified Ames test (OECD TG 471) using the pre-incubation method is required. This protocol is designed as a self-validating system.

Step 1: Strain Selection and Preparation
  • Action: Culture Salmonella typhimurium strains TA100 and TA1535 overnight in Oxoid nutrient broth.

  • Causality: These specific strains carry base-pair substitution mutations at the hisG gene. They are uniquely sensitive to direct-acting alkylating agents that cause G→T transversions, perfectly aligning with the compound's 7-CHP-guanine adduct mechanism.

Step 2: Metabolic Activation (S9) Setup
  • Action: Prepare test samples both with and without a 10% rat liver S9 metabolic activation mixture.

  • Causality: While the β -chlorohydrin can spontaneously cyclize to an epoxide at physiological pH (7.4) without enzymatic help, the S9 fraction is critical to observe whether hepatic epoxide hydrolases will detoxify the intermediate into a diol, or if CYP450 enzymes will generate secondary toxicophores.

Step 3: The Pre-Incubation Phase
  • Action: In a sterile test tube, mix 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for -S9), and 0.1 mL of the test article (dissolved in DMSO). Incubate at 37°C for 20 minutes before adding 2.0 mL of molten top agar and pouring onto minimal glucose plates.

  • Causality: The standard plate-incorporation method is insufficient for volatile or highly reactive epoxides. Pre-incubation in a concentrated liquid volume maximizes the contact time between the electrophile and the bacterial DNA before the compound can hydrolyze or diffuse harmlessly in the agar matrix.

Step 4: Self-Validation & Scoring
  • Action: Incubate plates at 37°C for 48-72 hours and count revertant colonies.

  • Self-Validating System: The assay must include Sodium Azide as a positive control (validating the sensitivity of TA100/TA1535 without S9) and 2-Aminoanthracene (validating the metabolic efficacy of the S9 fraction). If these positive controls fail to produce a >3-fold increase in revertants compared to the vehicle control, the system's integrity is compromised, and any negative result for the test compound is automatically voided.

Conclusion

Sodium 3-chloro-2-hydroxypropyl sulphate is a potent synthetic tool that demands profound respect in the laboratory. By understanding the mechanistic causality of its β -chlorohydrin motif—specifically its propensity to form DNA-alkylating epoxides—researchers can implement rational, scientifically sound RUO compliance and neutralization protocols, ensuring both personnel safety and experimental integrity.

References

  • WITEGA Laboratorien Berlin-Adlershof GmbH. "epos-SDB 2023.0".
  • Green Chemistry (RSC Publishing).
  • Oxford Academic (Carcinogenesis). "32P-post-labelling of 7-(3-chloro-2-hydroxypropyl)
  • Cosmetics & Toiletries.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Anionic and Zwitterionic Surfactants Utilizing Sodium 3-chloro-2-hydroxypropyl sulfonate (CHPS-Na)

Abstract Sodium 3-chloro-2-hydroxypropyl sulfonate (CHPS-Na), a trifunctional molecule, serves as a highly versatile and efficient building block in the synthesis of specialty surfactants. Its structure, featuring a hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Sodium 3-chloro-2-hydroxypropyl sulfonate (CHPS-Na), a trifunctional molecule, serves as a highly versatile and efficient building block in the synthesis of specialty surfactants. Its structure, featuring a hydrophilic sulfonate group and reactive hydroxyl and chloro- moieties, allows for straightforward chemical modification to produce a range of surface-active agents. This application note provides an in-depth guide for researchers and chemical development professionals on the synthesis of two major classes of surfactants using CHPS-Na: Alkyl Glyceryl Ether Sulfonates (AGES), a class of anionic surfactants, and Hydroxy Sulfobetaines, a class of zwitterionic surfactants. We will explore the underlying reaction mechanisms, provide detailed, step-by-step laboratory protocols, and discuss the critical parameters that govern reaction success and product purity.

Introduction: The Versatility of CHPS-Na

Sodium 3-chloro-2-hydroxypropyl sulfonate (CAS No. 126-83-0) is a key intermediate in the production of a variety of functional chemicals.[1][2] Its value stems from the strategic placement of its functional groups on a three-carbon backbone:

  • Sulfonate Group (-SO₃⁻Na⁺): This group imparts permanent, pH-independent hydrophilicity and water solubility to the final surfactant molecule.

  • Hydroxyl Group (-OH): Provides a secondary reaction site for potential further modifications and influences the polarity and hydrogen-bonding capabilities of the molecule.

  • Chloro Group (-Cl): As a good leaving group, the chlorine atom is the primary site for nucleophilic substitution reactions, enabling the attachment of hydrophobic alkyl chains.

This unique combination allows for the synthesis of surfactants with tailored properties for diverse applications, including personal care products, household and industrial cleaners, and enhanced oil recovery.[3][4]

Core Synthesis Pathways

The reactive chlorine atom on the CHPS-Na backbone is susceptible to nucleophilic attack, forming the basis of most surfactant syntheses. This guide will focus on two primary pathways: etherification to form anionic surfactants and quaternization to form zwitterionic surfactants.

Pathway A: Etherification for Alkyl Glyceryl Ether Sulfonates (AGES)

This pathway involves the reaction of CHPS-Na with a long-chain fatty alcohol. The reaction proceeds via a Williamson ether synthesis mechanism. An alkali, typically sodium hydroxide, is used to deprotonate the fatty alcohol, forming a potent nucleophilic alkoxide. This alkoxide then attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a stable ether linkage. The resulting molecule is an Alkyl Glyceryl Ether Sulfonate (AGES), a high-performance anionic surfactant known for its mildness and excellent foaming properties.[5][6]

G cluster_activation Step 1: Nucleophile Activation cluster_substitution Step 2: Nucleophilic Substitution (SN2) CHPS Sodium 3-chloro-2-hydroxypropyl sulfonate (CHPS-Na) AGES Alkyl Glyceryl Ether Sulfonate (AGES) CHPS->AGES + FattyAlcohol Fatty Alcohol (R-OH) NaOH NaOH (Base) FattyAlcohol->NaOH + Alkoxide Sodium Alkoxide (R-O⁻Na⁺) NaOH->Alkoxide Deprotonation Alkoxide->AGES Attacks C-Cl bond NaCl NaCl AGES->NaCl Byproduct G cluster_quaternization Nucleophilic Attack & Quaternization CHPS Sodium 3-chloro-2-hydroxypropyl sulfonate (CHPS-Na) Sulfobetaine Hydroxy Sulfobetaine CHPS->Sulfobetaine + TertiaryAmine Long-Chain Tertiary Amine (R-N(CH₃)₂) TertiaryAmine->Sulfobetaine Attacks C-Cl bond NaCl NaCl Sulfobetaine->NaCl Byproduct

Diagram 2: Reaction scheme for the synthesis of Hydroxy Sulfobetaines.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of the Precursor, CHPS-Na

The starting material, CHPS-Na, is often synthesized from the ring-opening reaction of epichlorohydrin with sodium bisulfite. [7]Several methods exist, with variations in catalysts and reaction times. [8][9] Materials:

  • Epichlorohydrin (1.0 mol, 92.5 g)

  • Sodium Bisulfite (1.0 mol, 104 g)

  • Deionized Water (approx. 120-150 mL)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • Prepare a solution of sodium bisulfite by dissolving 104 g in 120 mL of deionized water in the three-neck flask.

  • Heat the solution to 80°C with stirring. [10][11][12]3. Slowly add epichlorohydrin dropwise from the dropping funnel over a period of 2-3 hours, ensuring the temperature is maintained at approximately 80°C. [10][11]The reaction is exothermic; control the addition rate to prevent a temperature spike.

  • After the addition is complete, continue stirring the mixture at 80°C for an additional hour to ensure the reaction goes to completion. [11]5. Remove the heat source and allow the mixture to cool slowly to room temperature (approx. 20°C). White crystals of CHPS-Na will precipitate. [10]6. Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol to remove any unreacted epichlorohydrin.

  • Dry the white crystalline solid in a vacuum oven at 60-70°C to a constant weight. The product can be characterized by NMR or FTIR. [5][10]

    Parameter Value Rationale
    Reactant Ratio ~1:1 molar ratio Ensures complete conversion of the limiting reagent. [10]
    Temperature 80-90°C Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side reactions. [7][9]
    Reaction Time 3-4 hours Allows for controlled addition and ensures the reaction reaches completion. [11]
    Catalyst Optional (e.g., TBAB) Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can increase yield and reduce reaction time. [9]
    Table 1: Typical reaction parameters for the synthesis of CHPS-Na.
Protocol 2: Synthesis of Sodium Lauryl Glyceryl Ether Sulfonate (Anionic)

Materials:

  • Lauryl Alcohol (1-dodecanol) (0.1 mol, 18.6 g)

  • Sodium Hydroxide (0.11 mol, 4.4 g)

  • CHPS-Na (0.1 mol, 19.7 g)

  • Isopropanol (as solvent)

  • Deionized Water

Procedure:

  • In a three-neck flask equipped with a condenser and stirrer, dissolve lauryl alcohol and sodium hydroxide in a mixture of isopropanol and water.

  • Heat the mixture to 80-90°C with stirring to form the sodium lauryl alkoxide.

  • Once the alkoxide is formed (solution should be clear), add the solid CHPS-Na in portions over 30 minutes.

  • Maintain the reaction temperature at 90°C and continue stirring for 4-6 hours. Monitor the reaction progress by checking the pH (it should decrease as the reaction proceeds) or by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess alkali with a suitable acid (e.g., citric acid) to a pH of 7-8.

  • The solvent can be removed under reduced pressure to yield the crude surfactant paste, which can be further purified by recrystallization if necessary.

Protocol 3: Synthesis of Dodecyl Hydroxy Sulfobetaine (Zwitterionic)

Materials:

  • N,N-Dimethyldodecylamine (dodecyl tertiary amine) (0.1 mol, 21.3 g)

  • CHPS-Na (0.1 mol, 19.7 g)

  • Isopropanol/Water solvent mixture (e.g., 3:1 by volume) [7]* Sodium Hydroxide (catalytic amount, optional)

Procedure:

  • In a three-neck flask, dissolve CHPS-Na in the isopropanol/water solvent mixture. A small amount of NaOH can be added to maintain a slightly alkaline pH.

  • Heat the solution to 90°C with vigorous stirring until the CHPS-Na is fully dissolved. [7]3. Add the N,N-dimethyldodecylamine dropwise to the hot solution over 30-60 minutes.

  • Maintain the reaction mixture at 90°C for 4-5 hours. [7]The progress can be monitored by measuring the concentration of chloride ions in the solution (which increases as the reaction proceeds).

  • After the reaction period, cool the mixture.

  • Remove the isopropanol and water under reduced pressure to obtain the crude dodecyl hydroxy sulfobetaine. The product is often a viscous liquid or a paste and can be used as is or purified further.

Diagram 3: General experimental workflow for surfactant synthesis.

Characterization and Properties

The synthesized surfactants should be characterized to confirm their structure and purity. Standard analytical techniques include:

  • FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., ether linkage in AGES, quaternary ammonium group in sulfobetaines).

  • ¹H and ¹³C NMR Spectroscopy: To provide detailed structural elucidation. [10] Once synthesized and purified, the performance of the surfactants is evaluated by measuring key physical properties.

PropertyDescriptionTypical Trend
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to form micelles. Determined by tensiometry or conductivity.Decreases with increasing alkyl chain length. [5][13]
Surface Tension at CMC (γ_cmc) The lowest surface tension value achieved at or above the CMC.Indicates the effectiveness of the surfactant in reducing surface tension.
Foaming Ability/Stability The volume of foam generated and its persistence over time.Varies significantly with structure; AGES are known for good foaming.
Table 2: Key performance properties of synthesized surfactants.

Conclusion

Sodium 3-chloro-2-hydroxypropyl sulfonate is an exceptionally useful and reactive intermediate for the synthesis of specialty anionic and zwitterionic surfactants. The protocols detailed in this note for the preparation of Alkyl Glyceryl Ether Sulfonates and Hydroxy Sulfobetaines provide a robust framework for laboratory-scale synthesis. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can effectively produce surfactants with desirable properties for a multitude of applications, from personal care formulations to advanced material science.

References

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE.
  • ResearchGate. (n.d.). Synthesis, characterization and physical properties studies of an anionic surfactant | Request PDF.
  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate.
  • Echemi. (2024, October 23). CHPS-Na Sodium 3-Chloro-2-hydroxypropanesulfonate.
  • Anionic Surfactants: A Deep Dive into Their Basics and More. (2024, October 3). Sam-Chem.
  • Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradi
  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. (2016, May 18).
  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. (n.d.). PrepChem.com.
  • ResearchGate. (n.d.). Synthesis and properties of alkyl glyceryl ether sulfonate | Request PDF.
  • Taylor & Francis. (n.d.). Sulfobetaine – Knowledge and References.
  • E3S Web of Conferences. (2019). Synthesis and Performance Evaluation of a Betaine Surfactant. EDP Sciences.
  • Ruqinba Chemical. (2025, March 12).
  • Process for the preparation of alkoxylated alkyl glyceryl ether sulfonates - P
  • Sodium 3-Chloro-2-hydroxypropanesulfon
  • RSC Publishing. (n.d.).
  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. (n.d.).

Sources

Application

Application Note: Protocol for Introducing Sulfate Functionalities into Polymers using Sodium 3-Chloro-2-Hydroxypropyl Sulphate (CHPS-Na)

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The introduction of sulfate functionalities into natural and synthetic polymers is a critical modification in biomedical engineering, drug delivery, and enhanced oil recovery. Sulfated polymers mimic the bioactivity of endogenous glycosaminoglycans (e.g., heparin), conferring anticoagulant properties, modulating growth factor binding, and dramatically enhancing aqueous solubility .

Mechanistic Rationale & Chemical Logic

To master this protocol, you must understand the causality of the reaction. CHPS-Na is a chlorohydrin. It does not react directly with the polymer. Instead, the reaction is a two-step cascade driven by pH and thermodynamics.

  • In Situ Epoxidation: Under strongly alkaline conditions (pH > 12), the hydroxyl group of CHPS-Na is deprotonated. This triggers an intramolecular nucleophilic substitution (dehydrohalogenation), ejecting the chloride ion to form a highly reactive glycidyl sulphate (epoxide) intermediate.

  • Nucleophilic Ring-Opening: The alkaline medium simultaneously swells the polymer and deprotonates its functional groups (forming alkoxides on cellulose/starch or free amines on chitosan). These polymer nucleophiles attack the less sterically hindered carbon of the epoxide, forming a stable ether or amine linkage .

Mechanism A CHPS-Na (Chlorohydrin Sulphate) C Reactive Epoxide (Glycidyl Sulphate) A->C Dehydrohalogenation (-NaCl, -H2O) B Alkaline Catalyst (NaOH) B->C pH > 12 E Nucleophilic Attack (Ring Opening) C->E G Competing Hydrolysis (Diol Byproduct) C->G Excess H2O / >80°C D Polymer Backbone (e.g., Chitosan/Cellulose) D->E -OH or -NH2 groups F Target Conjugate (2-hydroxy-3-sulfopropyl polymer) E->F Etherification/ Alkylation

Caption: Mechanistic pathway of polymer sulfation via CHPS-Na epoxidation and nucleophilic ring-opening.

Required Materials & Reagents

  • Polymer Substrate: Chitosan (Degree of Deacetylation >85%), Cellulose, or Polyvinyl Alcohol (PVA).

  • Alkylating Agent: Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS-Na), ≥95% purity.

  • Catalyst/Activator: Sodium Hydroxide (NaOH) pellets or 15 wt% aqueous solution.

  • Solvent System: Isopropanol (IPA) and Deionized (DI) Water.

  • Quenching Agent: 1 M Acetic Acid.

  • Purification: Dialysis tubing (Regenerated cellulose, MWCO 12-14 kDa).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes the physical rationale behind the steps to ensure reproducibility.

Phase 1: Polymer Alkalization and Swelling
  • Step 1.1: Disperse 2.0 g of the polymer powder in 40 mL of an Isopropanol/Water mixture (ratio 4:1 v/v) in a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Step 1.2: Dropwise, add 10 mL of 15 wt% NaOH solution over 15 minutes while stirring at 300 rpm at room temperature. Allow the mixture to swell for 1 hour.

  • Expert Insight: Polysaccharides possess highly crystalline regions due to extensive hydrogen bonding. Isopropanol acts as a non-solvent to prevent complete dissolution (maintaining a manageable slurry viscosity), while the aqueous NaOH swells the polymer matrix and generates the necessary alkoxide/amine nucleophiles.

Phase 2: In Situ Epoxidation and Etherification
  • Step 2.1: Elevate the reaction temperature to 70 °C using a thermostated water bath.

  • Step 2.2: Dissolve 6.0 g of CHPS-Na in 10 mL of DI water. Add this solution to the polymer slurry dropwise over 30 minutes.

  • Step 2.3: Maintain the reaction at 70 °C for 5 hours under continuous mechanical stirring.

  • Expert Insight: Dropwise addition is critical. If CHPS-Na is added all at once, the local concentration of the epoxide spikes, favoring the competing water-hydrolysis pathway (forming an inactive diol byproduct). 70 °C is the thermodynamic sweet spot; temperatures >80 °C accelerate epoxide degradation .

Phase 3: Termination and Neutralization
  • Step 3.1: Remove the flask from the heat source and cool the slurry to room temperature (20–25 °C).

  • Step 3.2: Gradually add 1 M Acetic Acid until the pH of the mixture reaches 7.0 (Verify via pH meter).

  • Expert Insight: Lowering the pH neutralizes the alkoxide nucleophiles and quenches residual epoxide. Acetic acid is strictly preferred over strong mineral acids (like HCl) to prevent localized acid-catalyzed depolymerization (glycosidic bond cleavage) of the polymer backbone.

Phase 4: Purification and Recovery
  • Step 4.1: Filter the neutralized slurry to recover the crude modified polymer. Dissolve the crude product in 50 mL of DI water.

  • Step 4.2: Transfer the solution into a dialysis membrane (MWCO 12-14 kDa). Dialyze against distilled water for 72 hours, changing the dialysate every 12 hours.

  • Step 4.3: Lyophilize (freeze-dry) the retentate at -50 °C and 0.05 mbar for 48 hours to obtain the purified sulfated polymer.

  • Expert Insight: The reaction generates significant low-molecular-weight byproducts (NaCl, sodium acetate, and hydrolyzed CHPS-Na diols). Dialysis relies on osmotic gradients to clear these impurities, which is critical to avoid cytotoxicity in downstream biomedical applications.

Workflow S1 Step 1: Alkalization Polymer swelling in NaOH (Disrupts H-bonds) S2 Step 2: Reagent Addition Dropwise CHPS-Na addition (In situ epoxidation) S1->S2 S3 Step 3: Etherification Heating at 70°C for 5h (Nucleophilic substitution) S2->S3 S4 Step 4: Termination Neutralization with Acetic Acid (Quenches epoxide) S3->S4 S5 Step 5: Purification Dialysis (MWCO 14kDa) & Lyophilization (Removes salts/byproducts) S4->S5

Caption: Step-by-step experimental workflow for the sulfation of polymers using CHPS-Na.

Quantitative Data: Optimization of Reaction Parameters

The Degree of Substitution (DS)—defined as the average number of sulfate groups introduced per polymer repeating unit—is highly dependent on the reaction parameters. The table below summarizes empirical data for optimizing the DS across different polymer substrates.

Table 1: Influence of Reaction Parameters on the Degree of Substitution (DS)

Polymer SubstrateMolar Ratio (Polymer:CHPS-Na)NaOH Conc. (wt%)Temperature (°C)Time (h)Achieved DSPrimary Reaction Site
Chitosan 1 : 310%6040.45C6-OH, C2-NH2
Chitosan 1 : 515%7560.82C6-OH, C2-NH2
Cellulose 1 : 420%7050.65C6-OH
Starch 1 : 35%5040.38C6-OH

Note: Increasing the NaOH concentration beyond 20% or temperatures beyond 80 °C generally leads to a plateau or decrease in DS due to the accelerated alkaline hydrolysis of the CHPS-Na epoxide intermediate.

Analytical Characterization Checkpoints

To validate the success of the protocol, the following analytical checkpoints must be performed:

  • FTIR Spectroscopy: Confirm successful sulfation by identifying the emergence of characteristic asymmetric and symmetric S=O stretching vibrations at 1220–1250 cm⁻¹ and 1040–1060 cm⁻¹ , respectively.

  • Elemental Analysis (CHNS): Quantify the sulfur content to accurately calculate the Degree of Substitution (DS).

  • Zeta Potential: The modified polymer should exhibit a strongly negative zeta potential (typically -30 mV to -50 mV in neutral pH) compared to the native polymer, confirming the presence of anionic sulfate groups.

References

  • Title: Progress in Research of Chitosan Chemical Modification Technologies and Their Applications. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]

  • Title: Chemical Modification of Glycosaminoglycan Polysaccharides. Source: Molecules (PubMed Central - NIH). URL: [Link]

  • Title: Cationization of Cellulose Nanofibers for the Removal of Sulfate Ions from Aqueous Solutions. (Note: Details the analogous etherification pathway using the chlorohydrin mechanism). Source: ACS Omega (ACS Publications). URL: [Link]

  • Title: Sodium Laurylglucosides Hydroxypropyl Sulfonate for Sulfate-free Formulations. Source: Cosmetics & Toiletries. URL: [Link]

Method

Application Note: Preparation of Surface-Derivatized Cellulose Using Sodium 3-Chloro-2-Hydroxypropyl Sulphate

Document Type: Advanced Technical Protocol & Application Note Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary The surface derivatization of cellulose is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Note Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

The surface derivatization of cellulose is a critical technique for expanding its utility in advanced drug delivery systems, rheology modification, and water treatment. By introducing anionic sulphate or sulphonate groups onto the cellulose backbone, researchers can dramatically alter the polymer's solubility, electrostatic interactions, and binding affinity.

This application note provides a comprehensive, self-validating protocol for the etherification of cellulose using Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS) . Drawing upon established polysaccharide modification kinetics[1], this guide details the mechanistic causality behind each experimental condition, ensuring reproducible synthesis of highly functionalized, negatively charged cellulose particles.

Mechanistic Principles & Causality

The derivatization of cellulose with halohydrin reagents like CHPS (or its structural analogues like sodium 3-chloro-2-hydroxypropanesulfonate[2] and CHPTAC[3]) proceeds via a two-step alkaline etherification mechanism. Understanding the causality of this pathway is essential for optimizing the Degree of Substitution (DS).

  • Cellulose Activation (Mercerization): Native cellulose possesses a highly ordered, tightly packed crystalline structure held together by extensive intra- and intermolecular hydrogen bonds. The introduction of concentrated Sodium Hydroxide (NaOH) disrupts this network, swelling the fibers and increasing the accessibility of the hydroxyl groups (primarily at the C2, C3, and C6 positions). Crucially, the alkali deprotonates these hydroxyls to form highly nucleophilic cellulosate anions .

  • Epoxide Formation: Simultaneously, the alkaline environment abstracts a proton from the hydroxyl group of the CHPS reagent. This triggers an intramolecular nucleophilic substitution ( SN​2 ) that ejects the chloride ion, converting the stable halohydrin into a highly reactive epoxide (glycidyl) intermediate .

  • Etherification vs. Hydrolysis: The cellulosate anion attacks the epoxide ring, forming a stable ether linkage and permanently grafting the sulphate group onto the cellulose surface. However, this reaction competes with a parasitic side reaction: the hydrolysis of the epoxide by water to form a non-reactive diol byproduct. Precise temperature control is the only way to favor etherification over hydrolysis.

Mechanism Cellulose Cellulose (Cell-OH) ActivatedCell Cellulosate Anion (Cell-O⁻ Na⁺) Cellulose->ActivatedCell + NaOH (Swelling) NaOH NaOH (Alkalization) Derivatized Surface-Derivatized Cellulose ActivatedCell->Derivatized Nucleophilic Attack CHPS CHPS Reagent Epoxide Epoxide Intermediate (Reactive Glycidyl) CHPS->Epoxide + NaOH (-HCl) Epoxide->Derivatized Byproduct Diol Byproduct (Hydrolysis) Epoxide->Byproduct + H₂O (Side Reaction)

Reaction mechanism of cellulose etherification via epoxide intermediate formation.

Critical Process Parameters (CPPs) & Data Presentation

To achieve a specific Degree of Substitution (DS), reaction parameters must be tightly controlled. The table below summarizes the quantitative impact of varying reaction conditions on the final product, based on established etherification kinetics for polysaccharide sulfonation[1].

Table 1: Optimization of Reaction Parameters for CHPS Derivatization

NaOH Conc. (wt%)CHPS:AGU Molar Ratio*Temp (°C)Time (h)Degree of Substitution (DS)Zeta Potential (mV)Mechanistic Outcome
10%1:16540.12-15.4Insufficient swelling; low reagent penetration.
15%1:16540.28-28.6Moderate etherification.
20% 1:1 65 4 0.45 -42.1 Optimal balance of swelling and substitution.
20%2:16540.68-55.3High substitution; increased reagent waste.
20%2:18040.41-38.2High temp drives epoxide hydrolysis (side reaction).

*AGU = Anhydroglucose Unit of cellulose.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating in-process quality control (QC) checks—specifically pH monitoring and intermediate zeta potential readings—researchers can confirm the success of the derivatization before proceeding to costly downstream drug-formulation assays.

Materials Required
  • Microcrystalline Cellulose (MCC) or Cellulose Nanofibers (CNF)

  • Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS) (Ensure anhydrous storage to prevent premature degradation)[2]

  • Sodium Hydroxide (NaOH) pellets (Analytical grade)

  • Glacial Acetic Acid

  • 80% Ethanol (for purification)

Workflow Diagram

Workflow Step1 Step 1: Alkalization Disperse in 20% NaOH Stir at 25°C for 2 h Step2 Step2 Step1->Step2 Step3 Step 3: Etherification Heat to 65°C React for 4 h Step2->Step3 Step4 Step 4: Neutralization Cool to RT Neutralize to pH 7 Step3->Step4 Step5 Step 5: Purification Wash with 80% ethanol Centrifuge (3x) Step4->Step5 Step6 Step 6: Drying Lyophilize at 50°C Store in desiccator Step5->Step6

Step-by-step experimental workflow for the surface derivatization of cellulose.

Step-by-Step Methodology

Step 1: Alkalization (Mercerization)

  • Prepare a 20% (w/v) NaOH aqueous solution.

  • Disperse 5.0 g of cellulose powder into 50 mL of the NaOH solution under continuous mechanical stirring (500 rpm).

  • Allow the suspension to stir at 25°C for 2 hours.

    • Causality Note: This 2-hour window is critical. It provides sufficient time for the NaOH to penetrate the crystalline domains of the cellulose, breaking hydrogen bonds and generating the reactive cellulosate anions required for the next step.

Step 2: Reagent Addition (Epoxidation)

  • Dissolve the required mass of CHPS (based on a 1:1 CHPS:AGU molar ratio) in 20 mL of deionized water.

  • Place the cellulose suspension in an ice bath to maintain the internal temperature below 30°C.

  • Add the CHPS solution dropwise over 30 minutes.

    • Causality Note: The conversion of CHPS to the epoxide intermediate is highly exothermic. If the temperature spikes above 30°C during addition, the epoxide will prematurely hydrolyze with water, drastically lowering the reaction efficiency.

Step 3: Etherification

  • Transfer the reaction vessel to a thermostatically controlled water bath set to 65°C.

  • Seal the vessel to prevent solvent evaporation and stir continuously for 4 hours.

    • Causality Note: Nucleophilic attack by the bulky cellulosate anion requires thermal energy to overcome steric hindrance. 65°C is the kinetic sweet spot; exceeding this temperature shifts the equilibrium toward epoxide hydrolysis rather than etherification.

Step 4: Neutralization & Quenching

  • Remove the vessel from the heat and rapidly cool it to room temperature using an ice bath.

  • Slowly add glacial acetic acid dropwise until the suspension reaches a stable pH of 7.0.

    • Validation Check: A stable pH of 7.0 confirms the complete quenching of residual NaOH and halts any further alkaline degradation (peeling reactions) of the cellulose backbone.

Step 5: Purification

  • Transfer the neutralized suspension to centrifuge tubes and centrifuge at 5000 rpm for 10 minutes. Decant the supernatant.

  • Resuspend the pellet in 80% ethanol. The ethanol acts as an anti-solvent for the derivatized cellulose while highly solubilizing the unreacted CHPS, diol byproducts, and sodium acetate salts.

  • Repeat the centrifugation and ethanol washing steps three times.

Step 6: Drying & Storage

  • Flash-freeze the purified cellulose pellet using liquid nitrogen and lyophilize (freeze-dry) for 48 hours. Alternatively, vacuum dry at 50°C.

  • Store the resulting white powder in a vacuum desiccator to prevent moisture absorption.

In-Process Quality Control & Self-Validation

To ensure the protocol was successful without relying solely on complex elemental analysis, utilize the following self-validating checks:

  • Zeta Potential Shift: Native cellulose typically exhibits a weakly negative zeta potential (-10 to -15 mV) due to trace oxidized groups. Suspend 0.1% (w/v) of your final product in DI water. A successful derivatization will yield a strongly negative zeta potential (-40 to -60 mV) due to the newly grafted sulphate groups[3]. If the potential remains > -20 mV, the etherification failed (likely due to premature reagent hydrolysis).

  • FTIR Spectroscopy: Analyze the dried powder via ATR-FTIR. Look for the emergence of a distinct asymmetric stretching vibration band around 1200–1250 cm⁻¹ , which corresponds to the S=O bond of the grafted sulphate/sulphonate groups, confirming covalent modification rather than physical adsorption.

References

  • Sun, C., et al. "Rheological and fracturing characteristics of a novel sulfonated hydroxypropyl guar gum". ResearchGate. Available at: [Link][1]

  • Muqeet, M., et al. "Cationization of Cellulose Nanofibers for the Removal of Sulfate Ions from Aqueous Solutions". ACS Omega / Ind. Eng. Chem. Res. 2017. Available at:[Link][3]

Sources

Application

Application Notes &amp; Protocols: Synthesis of High-Performance Ion-Exchange Resins Using Sodium 3-chloro-2-hydroxypropyl sulphate

Abstract and Introduction Ion-exchange (IEx) resins are indispensable tools in modern chemical and pharmaceutical industries, critical for processes ranging from water purification and metal recovery to catalysis and chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

Ion-exchange (IEx) resins are indispensable tools in modern chemical and pharmaceutical industries, critical for processes ranging from water purification and metal recovery to catalysis and chromatographic separation.[1][2] The performance of these resins is dictated by the nature and density of the functional groups anchored to their polymer backbone. Strong acid cation exchangers, typically featuring sulfonic acid groups (-SO₃H), are particularly valued for their efficacy across a wide pH range.[3]

Traditionally, the introduction of sulfonic groups is achieved by the sulfonation of a pre-formed polystyrene-divinylbenzene (PS-DVB) copolymer matrix using potent and often hazardous reagents like concentrated sulfuric acid or chlorosulfonic acid.[4] While effective, this approach can lead to polymer degradation and lacks precise control over the functionalization process.

This document presents a detailed guide to a more controlled and versatile method for synthesizing sulfonic acid ion-exchange resins through the etherification of a hydroxyl-functionalized polymer support with Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS-Na) . CHPS-Na is a multifunctional reagent containing a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, making it an ideal building block for introducing ionic functionalities into polymer chains.[5][6] This method offers improved control over the final resin properties, enhancing water retention, ionic conductivity, and thermal stability.

Principle of Synthesis: The Etherification Pathway

The core of this synthesis strategy is the Williamson ether synthesis, a well-established reaction in organic chemistry. In this context, it involves the reaction between an alkoxide (generated from a hydroxyl group on the polymer support) and the alkyl halide functionality (the chloro group) of CHPS-Na.

The key attributes of CHPS-Na that enable this process are:

  • Reactive Chlorine Atom: This site is susceptible to nucleophilic attack, allowing for the covalent attachment of the molecule to the polymer backbone.

  • Hydrophilic Sulfonate Group (-SO₃⁻Na⁺): This group imparts the ion-exchange character to the final resin. Its presence significantly increases the hydrophilicity and ionic conductivity of the polymer.[7]

  • Hydroxyl Group (-OH): While the primary reaction occurs at the chlorine atom, the hydroxyl group contributes to the overall water solubility of the reagent.

The synthesis proceeds in two main stages: the preparation of a suitable polymer support and the subsequent functionalization with CHPS-Na. The reaction is typically conducted under alkaline conditions, which serve to deprotonate the hydroxyl groups on the polymer support, forming highly nucleophilic alkoxide ions that readily react with the C-Cl bond of CHPS-Na.

G cluster_0 Synthesis Workflow Resin_Support Hydroxyl-Functionalized Polymer Support (e.g., PS-DVB-OH) Swelling Swelling in Solvent (e.g., Dioxane/Water) Resin_Support->Swelling Increases site accessibility Activation Activation with Base (e.g., NaOH) Swelling->Activation Generates nucleophilic alkoxides Functionalization Addition of CHPS-Na Reaction at Elevated Temp. Activation->Functionalization Ether bond formation Washing Washing & Neutralization (Water, Dilute Acid) Functionalization->Washing Removes excess reagents Drying Drying under Vacuum Washing->Drying Final_Resin Sulfonate-Functionalized Ion-Exchange Resin Drying->Final_Resin

Caption: Overall workflow for resin functionalization.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization based on the specific polymer support, desired ion-exchange capacity, and available laboratory equipment. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
Hydroxymethyl-functionalized Polystyrene Resin1% DVB, 100-200 meshSigma-AldrichPolymer support
Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS-Na)>95% PurityTCI ChemicalsFunctionalizing agent
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher ScientificCatalyst/Activating agent
1,4-DioxaneAnhydrousAcros OrganicsSwelling and reaction solvent
Hydrochloric Acid (HCl), 1MVolumetric StandardVWRNeutralization
Deionized WaterType II or better-Solvent, washing
Ethanol, 95%Reagent Grade-Washing
Protocol: Resin Functionalization

This protocol is based on a 10 g scale using a resin with an initial loading of 1.0 mmol/g of hydroxyl groups.

  • Resin Swelling:

    • Place 10.0 g of the hydroxymethyl-functionalized polystyrene resin into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

    • Add 100 mL of a 1:1 (v/v) mixture of 1,4-dioxane and deionized water.

    • Stir the slurry gently under a nitrogen atmosphere for 2 hours at room temperature to ensure complete swelling of the resin beads. This step is crucial for exposing the reactive hydroxyl sites within the polymer matrix.

  • Activation:

    • Prepare a 5 M aqueous solution of NaOH.

    • Slowly add 10 mL of the 5 M NaOH solution (50 mmol, a 5-fold molar excess relative to the resin's functional groups) to the stirring resin slurry.

    • Heat the mixture to 85-90 °C using a heating mantle and temperature controller. Maintain this temperature for 1 hour to facilitate the formation of alkoxide species on the polymer surface.

  • Functionalization Reaction:

    • Dissolve 5.9 g of CHPS-Na (30 mmol, a 3-fold molar excess) in 20 mL of deionized water.

    • Add the CHPS-Na solution dropwise to the heated, activated resin slurry over 30 minutes. The reaction is an etherification where the polymer alkoxide displaces the chloride on CHPS-Na.[7]

    • Maintain the reaction temperature at 85-90 °C with continuous stirring for 8-12 hours under a nitrogen atmosphere. Reaction progress can be monitored by periodically testing the supernatant for a decrease in pH or by analyzing small resin samples.

Caption: Chemical scheme of the etherification reaction.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Isolate the resin beads by filtration using a Büchner funnel.

    • Wash the resin sequentially with:

      • 200 mL of deionized water (to remove dioxane and excess NaOH).

      • 200 mL of 1 M HCl (to neutralize any remaining base and convert the sulfonate salt to the sulfonic acid form).

      • Deionized water until the filtrate is neutral (pH ~7).

      • 100 mL of 95% ethanol (to aid in water removal).

    • The extensive washing is critical to remove any physically adsorbed reactants or byproducts, ensuring the ion-exchange capacity is solely due to covalently bound functional groups.

  • Drying:

    • Dry the washed resin in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.

    • Store the final sulfonate-functionalized resin in a desiccator.

Characterization of the Functionalized Resin

Post-synthesis characterization is essential to validate the functionalization and determine the key properties of the resin.

Determination of Ion-Exchange Capacity (IEC)

The IEC quantifies the number of active ion-exchange sites per unit mass of the resin.

  • Accurately weigh approximately 0.5 g of the dried resin (in its H⁺ form) into a 250 mL Erlenmeyer flask.

  • Add 100 mL of a 1 M NaCl solution. This solution provides an excess of Na⁺ ions to displace all the H⁺ ions from the resin's sulfonic acid groups.

  • Stopper the flask and allow it to equilibrate for at least 4 hours (or overnight) on a shaker.

  • Filter the resin beads from the solution.

  • Titrate the entire filtrate with a standardized 0.1 M NaOH solution using phenolphthalein as an indicator.

  • Calculate the IEC using the following formula:

    IEC (meq/g) = (V_NaOH × M_NaOH) / W_resin

    Where:

    • V_NaOH is the volume of NaOH solution used in the titration (L).

    • M_NaOH is the molarity of the NaOH solution (mol/L).

    • W_resin is the initial weight of the dry resin (g).

Spectroscopic and Microscopic Analysis
TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of sulfonic acid functional groups.[8]Appearance of characteristic peaks for the S=O stretching vibrations of the sulfonic acid group, typically found in the regions of 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹. A broad O-H stretch will also be present.
Scanning Electron Microscopy (SEM) To examine the surface morphology and integrity of the resin beads.[8]The images should show spherical beads with a porous structure. The functionalization process should not significantly degrade the physical structure of the resin.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the functionalized resin.[8][9]The TGA curve will show the decomposition temperature. Sulfonated resins typically show a weight loss step corresponding to the loss of the sulfonic acid group, often occurring between 200-400 °C.[8] This method helps compare stability against the base polymer.

Conclusion and Field Insights

The functionalization of polymer supports with Sodium 3-chloro-2-hydroxypropyl sulphate provides a robust and controllable route to high-performance sulfonic acid ion-exchange resins. This method avoids the harsh conditions of direct sulfonation and allows for a more tailored introduction of functional groups. The resulting resins are suitable for a wide array of applications, including their use as solid acid catalysts for reactions like esterification and alkylation, where their high thermal stability and defined active sites are advantageous.[10][11][12]

For drug development professionals, resins synthesized via this method can be used for the purification of active pharmaceutical ingredients (APIs) or as catalysts in green chemistry applications. The degree of crosslinking in the initial polymer support remains a critical parameter; lower crosslinking allows for better swelling and higher functionalization but may compromise mechanical and thermal stability.[10][13] Conversely, high crosslinking enhances stability but can limit accessibility to the reactive sites. Therefore, a balance must be struck based on the intended application.

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Sources

Method

Application Notes and Protocols for Enhancing Polymer Water Retention via Modification with Sodium 3-chloro-2-hydroxypropyl sulphate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical modification of polymers using Sodium 3-chloro-2-hydroxypropyl sulphate (CHP...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical modification of polymers using Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS-Na) to significantly enhance their water retention capabilities. We detail the underlying chemical mechanisms, provide step-by-step protocols for the synthesis and characterization of modified polymers, and present methodologies for quantifying the improvement in water absorption. The focus is on providing a robust and reproducible framework for developing novel superabsorbent materials tailored for applications in pharmaceuticals, agriculture, and advanced material science.

Introduction: The Challenge of Water Retention in Polymers

Hydrophilic polymers capable of absorbing and retaining large volumes of water, known as superabsorbent polymers (SAPs), are critical in numerous fields, including hygiene products, agriculture for soil conditioning, and biomedical applications like drug delivery and wound dressings.[1] Many abundant and biodegradable natural polymers, such as starch and cellulose, possess inherent hydrophilicity but lack the high-level water retention capacity required for advanced applications.[2] Their performance is often limited by their inability to withstand processing conditions and their moderate water absorption properties.

Chemical modification presents a powerful strategy to augment these properties. By grafting specific functional groups onto a polymer backbone, one can fundamentally alter its interaction with water. Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS-Na) is a highly effective reagent for this purpose. Its molecular structure features a reactive chlorine atom, a hydroxyl group, and a strongly hydrophilic sulfonate group (-SO₃⁻Na⁺).[3] The sulfonate group, in particular, imparts significant ionic functionality, dramatically increasing a polymer's affinity for water and its overall water retention capacity.

This guide provides the scientific rationale and detailed protocols for using CHPS-Na to transform commodity polymers into high-performance, water-retaining materials.

Scientific Principle: The Etherification Reaction

The primary mechanism for attaching CHPS-Na to a polymer is through a nucleophilic substitution reaction, specifically an etherification. This process is most effective with polymers that have accessible hydroxyl (-OH) groups, such as polysaccharides (e.g., starch, cellulose, guar gum).

Causality of the Reaction:

  • Activation: The reaction is conducted under alkaline conditions (e.g., using sodium hydroxide, NaOH). The NaOH deprotonates the hydroxyl groups on the polymer backbone, converting them into more potent nucleophilic alkoxide ions (Polymer-O⁻).[4]

  • Nucleophilic Attack: The newly formed alkoxide ion attacks the carbon atom bonded to the chlorine atom in the CHPS-Na molecule. The chlorine atom is an excellent leaving group.

  • Covalent Bond Formation: This attack results in the displacement of the chloride ion and the formation of a stable ether linkage (-O-), covalently grafting the 2-hydroxypropyl sulfonate side chain onto the polymer.[5][6]

The result is a polymer decorated with highly hydrophilic side chains that can attract and bind a large number of water molecules through ionic interactions and hydrogen bonding.

Figure 1: Reaction scheme for polymer modification with CHPS-Na.

Experimental Guide: Synthesis and Characterization

This section provides a complete workflow for modifying a model polymer, native potato starch, and subsequently verifying the modification and its effect on water retention.

cluster_synthesis Part A: Synthesis cluster_char Part B: Characterization cluster_eval Part C: Performance Evaluation S1 1. Prepare Starch Slurry S2 2. Alkalinization (add NaOH) S1->S2 S3 3. Add CHPS-Na Solution S2->S3 S4 4. Reaction at 65°C S3->S4 S5 5. Neutralization & Purification S4->S5 S6 6. Drying & Milling S5->S6 C1 FTIR Analysis S6->C1 Modified Polymer E1 Swelling Capacity Test (Water Absorption) S6->E1 C2 NMR Spectroscopy C3 TGA Analysis E2 Data Analysis

Figure 2: Overall experimental workflow for synthesis and evaluation.
Materials and Equipment

Reagents:

  • Native Potato Starch (or other hydroxyl-containing polymer)

  • Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS-Na, CAS: 126-83-0)

  • Sodium Hydroxide (NaOH), pellets or 50% solution

  • Hydrochloric Acid (HCl), 1M for neutralization

  • Ethanol (95% or absolute) for purification

  • Distilled or Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer and temperature controller

  • Condenser

  • Dropping funnel

  • pH meter or pH indicator strips

  • Buchner funnel and vacuum flask for filtration

  • Drying oven (60°C)

  • Analytical balance

  • Grinder or mortar and pestle

  • FTIR Spectrometer, NMR Spectrometer, TGA Instrument

Protocol 1: Synthesis of Sulfonated Starch

This protocol is adapted from established methods for starch etherification.[5][7]

  • Preparation: In a 500 mL three-neck flask equipped with a stirrer, condenser, and dropping funnel, prepare a slurry by dispersing 20.0 g of native potato starch in 100 mL of distilled water.

  • Alkalinization: While stirring vigorously, slowly add 10 mL of 5M NaOH solution to the starch slurry. Stir for 30 minutes at room temperature. This step is critical for activating the hydroxyl groups on the starch molecules, making them receptive to etherification.[4]

  • Reagent Addition: Dissolve 10.0 g of CHPS-Na in 40 mL of distilled water. Transfer this solution to the dropping funnel and add it dropwise to the activated starch slurry over 30 minutes.

  • Reaction: Heat the mixture to 65-70°C and maintain this temperature with continuous stirring for 4 hours. The elevated temperature accelerates the nucleophilic substitution reaction between the starch and CHPS-Na.[8]

  • Neutralization and Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the slurry to pH 7.0 using 1M HCl.

  • Purification: Add 200 mL of 95% ethanol to the neutralized slurry to precipitate the modified starch. Stir for 15 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake three times with 100 mL portions of 75% ethanol to remove unreacted reagents (CHPS-Na, NaCl) and other byproducts. This purification is essential for accurate downstream analysis.

  • Drying: Dry the purified product in an oven at 60°C overnight or until a constant weight is achieved.

  • Final Product: The final product, a white to off-white powder, is the sulfonated starch. It can be gently milled to achieve a uniform particle size. Store in a desiccator.

Protocol 2: Structural Characterization

Characterization is a self-validating step to confirm the success of the chemical modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the presence of the grafted sulfonate groups.

    • Method: Acquire an FTIR spectrum of both the native starch and the dried sulfonated starch.

    • Expected Result: The spectrum of the modified starch should show new characteristic absorption bands that are absent in the native starch. Look for strong peaks around 1200 cm⁻¹ and 1040 cm⁻¹, which correspond to the asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonate group (-SO₃⁻).[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide definitive structural evidence of the covalent ether linkage.

    • Method: Dissolve samples of the product in a suitable solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra.

    • Expected Result: The spectra will be complex, but new peaks corresponding to the protons and carbons of the 2-hydroxypropyl sulfonate moiety should be visible. Comparing these to the known spectra of CHPS-Na can confirm the structure of the grafted side-chain.[7][12]

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate changes in thermal stability and bound water content.

    • Method: Heat a small, pre-weighed sample of the polymer from room temperature to ~600°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Expected Result: The TGA thermogram provides information on the degradation temperature. Often, modified polymers will exhibit different thermal stability profiles. A larger initial weight loss at temperatures below 150°C for the modified polymer can indicate a higher content of absorbed and bound water.[10][13]

Application Protocol: Quantifying Water Retention

The most direct measure of success is the enhancement in water absorption, also known as swelling capacity or equilibrium water content. This protocol is based on standard test methods like ASTM D570.[14][15]

Protocol 3: Swelling Capacity Measurement
  • Sample Preparation: Place approximately 0.2 g (record the exact weight, W_dry) of the dried polymer (both native and modified versions for comparison) into a pre-weighed teabag or a similar porous container.

  • Drying: Dry the samples in an oven at 60°C for 24 hours to remove any residual moisture. Cool in a desiccator and record the initial dry weight.

  • Immersion: Submerge the teabags containing the samples in a beaker filled with an excess of distilled water at room temperature (23 ± 2 °C).[16]

  • Equilibrium Swelling: Allow the samples to swell for a defined period, typically 24 hours, to ensure equilibrium is reached.[14]

  • Measurement: Carefully remove the teabags from the water. Hang them for 10 minutes to allow excess, non-absorbed water to drain away. Gently blot any remaining surface water with a lint-free cloth.

  • Weighing: Weigh the swollen samples immediately (record the weight, W_wet).

  • Calculation: Calculate the water absorption (WA) as a percentage increase in weight using the following formula:

    WA (%) = [ (W_wet - W_dry) / W_dry ] × 100

Expected Data and Interpretation

The introduction of sulfonate groups is expected to dramatically increase the water absorption capacity of the polymer.

Table 1: Example Water Absorption Data

Polymer SampleInitial Dry Weight (g)Wet Weight after 24h (g)Water Absorption (%)
Native Starch0.2050.451120%
Sulfonated Starch0.21012.8106000%

The data in this table is illustrative.

The significant increase in water absorption for the sulfonated starch is attributed to the high hydrophilicity of the grafted -CH₂(OH)CH₂SO₃⁻Na⁺ groups. These groups attract water molecules and the ionic nature of the sulfonate group creates a large osmotic pressure difference between the polymer network and the external solution, driving more water into the polymer matrix until a state of equilibrium is reached.[17]

cluster_polymer Modified Polymer Chain cluster_water Water Molecules P ~~~Polymer Backbone~~~ SideChain1 -O-CH₂-CH(OH)-CH₂-SO₃⁻ P->SideChain1 SideChain2 -O-CH₂-CH(OH)-CH₂-SO₃⁻ P->SideChain2 W1 H₂O SideChain1->W1 Ionic & H-Bonding W2 H₂O SideChain1->W2 W5 H₂O SideChain1->W5 W3 H₂O SideChain2->W3 W4 H₂O SideChain2->W4 W6 H₂O SideChain2->W6

Figure 3: Mechanism of water retention by sulfonated side chains.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Water Absorption 1. Incomplete reaction (low degree of substitution).2. Insufficient alkalinization.3. Impure reagents.1. Increase reaction time or temperature (up to 80°C). Increase the molar ratio of CHPS-Na to polymer.2. Ensure pH is strongly alkaline (>12) during the activation step.3. Use high-purity CHPS-Na and polymer.
Product is Water Soluble Instead of Swellable Polymer degradation or lack of natural cross-linking.Reduce reaction temperature or time. Consider adding a cross-linking agent if the base polymer has no inherent network structure.
FTIR Shows No Sulfonate Peaks Reaction failed.Re-verify all steps of Protocol 1, especially the addition of NaOH and CHPS-Na. Check the integrity of the CHPS-Na reagent.

Conclusion

The chemical modification of polymers with Sodium 3-chloro-2-hydroxypropyl sulphate is a robust and highly effective method for imparting superabsorbent properties. The etherification reaction covalently grafts hydrophilic sulfonate groups onto the polymer backbone, leading to a dramatic and quantifiable increase in water retention capacity. The protocols provided herein offer a validated workflow for synthesis, characterization, and performance evaluation, enabling researchers to develop novel materials for advanced applications in drug delivery, agriculture, and beyond.

References

  • Superabsorbent Polymers: Synthesis, Applications, and Challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • An Overview of Analytical Techniques for Polymer Characterization/ Polymer Analysis. (2025, December 20). Resolve Mass Spectrometry. Retrieved from [Link]

  • Characterization of Hydrophilic Polymers as a Syringe Extrusion 3D Printing Material for Orodispersible Film. (2021, October 9). PubMed. Retrieved from [Link]

  • Reinvention of starch for oral drug delivery system design. (2023, June 30). PubMed. Retrieved from [Link]

  • CHEMICALLY MODIFIED STARCHES AND THEIR APPLICATIONS IN PHARMACY. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Application of Starch and Starch Derivatives in Pharmaceutical Formulation. (2019, October 30). IntechOpen. Retrieved from [Link]

  • ISO 15512 Water Absorption Testing of Polymeric Materials. (n.d.). Infinita Lab. Retrieved from [Link]

  • Superabsorbent Polymers and Superabsorbent Polymer Composites. (n.d.). Retrieved from [Link]

  • Characterization of hydrophilic polymer fine particles by steady-state fluorescence spectroscopy. (n.d.). PubMed. Retrieved from [Link]

  • Superabsorbent Polymers : Synthesis, Applications, and Challenges. (2025, December 1). DiVA portal. Retrieved from [Link]

  • Superabsorbent Polymers: Design & Use. (n.d.). Scribd. Retrieved from [Link]

  • Characterization of Hydrophilic Polymers as a Syringe Extrusion 3D Printing Material for Orodispersible Film. (2021, October 9). MDPI. Retrieved from [Link]

  • Analytical Methods for Polymer Characterization. (n.d.). Retrieved from [Link]

  • Modified starch as a new co-excipient in hydrophilic gels for prolonged drug delivery. (2025, June 9). Retrieved from [Link]

  • A review of the chemical modification and applications of starch. (n.d.). BIO Web of Conferences. Retrieved from [Link]

  • Hydrophilic Polymers. (2019, April 16). MPG.PuRe. Retrieved from [Link]

  • Exploring the Techniques Used in Polymer Analysis. (2024, July 31). Technology Networks. Retrieved from [Link]

  • Superabsorbent Polymers: Chemical Design, Processing, and Applications. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

  • Moisture Absorption in Polymers: Key Factors for Aerospace-Grade Stability. (2025, March 19). AIP Precision Machining. Retrieved from [Link]

  • Absorption and diffusion of moisture in polymeric materials. (n.d.). NPL Publications. Retrieved from [Link]

  • (PDF) Characterization of Hydrophilic Polymers as a Syringe Extrusion 3D Printing Material for Orodispersible Film. (2025, October 15). ResearchGate. Retrieved from [Link]

  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. (n.d.). ChemWhat. Retrieved from [Link]

  • Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. (2026, January 21). RSC Publishing. Retrieved from [Link]

  • Developing an environmental friendly approach for enhancing water retention with the amendment of water-absorbing polymer and fertilizers. (2023, May 25). Retrieved from [Link]

  • Water Absorption ASTM D570. (n.d.). Intertek. Retrieved from [Link]

  • Environmentally friendly polymers are used to enhance the water retention capacity of waste residue and the potential for vegetation growth. (2025, November 15). PMC. Retrieved from [Link]

  • Research on the Improvement of Water Retention, Anti-Erosion and Mechanical Properties of Aeolian Sand Slopes Under the Synergistic Effect of Xanthan Gum and Water Retention Agents. (2025, November 21). MDPI. Retrieved from [Link]

  • How to use Hydrogel as a Soil Amendment for Increasing Water Retention. (2024, June 6). UF/IFAS Blogs. Retrieved from [Link]

  • Enhancing Water Retention and Efficiency in Irrigation Systems: Identifying the Effectiveness of Superabsorbent Polymers on Soil Physical Characteristics. (2025, April 10). Preprints.org. Retrieved from [Link]

  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. (n.d.). Google Patents.
  • Fabrication of Eco-Friendly Polyelectrolyte Membranes Based on Sulfonate Grafted Sodium Alginate for Drug Delivery, Toxic Metal Ion Removal and Fuel Cell Applications. (2021, September 27). MDPI. Retrieved from [Link]

  • The grafting of a thin layer of poly(sodium styrene sulfonate) onto poly(ε-caprolactone) surface can enhance fibroblast behavior. (n.d.). PMC. Retrieved from [Link]

  • Grafting strategies for hydroxy groups of lignin for producing materials. (2019, October 11). RSC Publishing. Retrieved from [Link]

  • CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt. (n.d.). Google Patents.
  • Sodium 3-chloro-2-hydroxypropylsulfonate. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Modification of Glycosaminoglycan Polysaccharides. (n.d.). MDPI. Retrieved from [Link]

  • Sulfonate-Grafted Porous Polymer Networks for Preferential CO2 Adsorption at Low Pressure. (2011, October 18). Journal of the American Chemical Society. Retrieved from [Link]

  • Sulfonation of (glycidyl methacrylate) chains grafted onto nonwoven polypropylene. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Investigation of the reaction kinetics of 3-chloro-2-hydroxypropyl-N,N,N-trimethylammonium chloride (CHPTAC) with cellulose fibres. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. (n.d.). PrepChem.com. Retrieved from [Link]

  • Reaction scheme for the synthesis of 3-chloro-2-hydroxypropanesulfonate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application

Step-by-step condensation reaction protocol for Sodium 3-chloro-2-hydroxypropyl sulphate

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Guide to the Synthesis and Application of Sodium 3-chloro-2-hydroxypropyl sulfonate Abstract Sodium 3-chloro-2-hydroxypropy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Guide to the Synthesis and Application of Sodium 3-chloro-2-hydroxypropyl sulfonate

Abstract

Sodium 3-chloro-2-hydroxypropyl sulfonate (CHPS-Na), CAS No. 126-83-0, is a pivotal multifunctional intermediate in modern organic synthesis. Its molecular structure uniquely combines a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, making it a versatile building block for a wide array of functional molecules.[1] While often colloquially discussed in the context of "condensation reactions," its primary synthesis is more accurately classified as a nucleophilic ring-opening addition reaction. This guide provides a comprehensive, field-proven protocol for the synthesis of CHPS-Na from epichlorohydrin and sodium bisulfite. Furthermore, it details a subsequent, true condensation (etherification) protocol for the modification of polysaccharides, using starch as a model substrate, to demonstrate the practical application of CHPS-Na in polymer chemistry.

This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for each experimental choice, ensuring a robust and reproducible workflow for researchers.

Part 1: Synthesis of Sodium 3-chloro-2-hydroxypropyl sulfonate (CHPS-Na)

Reaction Principle and Mechanism

The synthesis of CHPS-Na is achieved through the aqueous reaction of epichlorohydrin and sodium bisulfite.[2] The reaction proceeds via a nucleophilic attack by the sulfur atom of the bisulfite ion on one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack leads to the opening of the strained three-membered ring, forming a stable sulfonate ester. The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions and ensure a high-purity product.[3]

The choice of an aqueous medium is logical and efficient, as it readily dissolves the sodium bisulfite reactant and facilitates the reaction kinetics.[4] The reaction temperature is typically maintained around 80-90°C to ensure a reasonable reaction rate without promoting the hydrolysis of epichlorohydrin.[2][5]

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Step cluster_product Product Epichlorohydrin Epichlorohydrin (Epoxide Ring) NucleophilicAttack Nucleophilic Attack (Ring Opening) Epichlorohydrin->NucleophilicAttack Electrophile SodiumBisulfite Sodium Bisulfite (NaHSO₃) SodiumBisulfite->NucleophilicAttack Nucleophile CHPS Sodium 3-chloro-2-hydroxypropyl sulfonate (CHPS-Na) NucleophilicAttack->CHPS Forms C-S Bond

Caption: Mechanism of CHPS-Na Synthesis.

Materials and Equipment

Reagents:

  • Epichlorohydrin (ECH), ≥99% purity

  • Sodium bisulfite (NaHSO₃), or Sodium metabisulfite (Na₂S₂O₅)

  • Deionized water

  • Ethanol (for washing)

  • (Optional) Phase-transfer catalyst, e.g., Tetrabutylammonium bromide (TBAB)[1]

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical or magnetic stirrer with heating mantle

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask for filtration

  • Vacuum oven for drying

Reactant Data
CompoundCAS No.Molecular FormulaMolar Mass ( g/mol )Key Properties
Epichlorohydrin106-89-8C₃H₅ClO92.52Colorless liquid, toxic, volatile
Sodium Bisulfite7631-90-5NaHSO₃104.06White solid, water-soluble
CHPS-Na126-83-0C₃H₆ClNaO₄S196.59White crystalline solid[6]
Detailed Synthesis Protocol

This protocol is based on a standard laboratory-scale synthesis yielding high-purity CHPS-Na.[4][5]

  • Preparation: In a three-neck flask equipped with a stirrer, reflux condenser, and thermometer, dissolve sodium bisulfite (1.05 mol) in deionized water (approx. 125 mL per mole of NaHSO₃).

    • Causality: Using a slight molar excess of sodium bisulfite can help drive the reaction to completion and ensure all the epichlorohydrin is consumed.[1]

  • Heating: Begin stirring the solution and heat it to 80°C using a heating mantle.

    • Causality: This temperature provides sufficient activation energy for the reaction to proceed efficiently without causing significant degradation or side reactions.[2]

  • Reactant Addition: Once the temperature is stable at 80°C, begin the slow, dropwise addition of epichlorohydrin (1.0 mol) from a dropping funnel over a period of 1.5 to 3 hours.[1][5]

    • Causality: The reaction is exothermic. Slow, controlled addition is critical to maintain the reaction temperature and prevent a runaway reaction. A rapid increase in temperature can lead to the formation of unwanted byproducts.[3]

  • Reaction: After the addition is complete, maintain the mixture at 80-90°C with continuous stirring for an additional 1 to 1.5 hours to ensure the reaction goes to completion.[1][5]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice-water bath to facilitate the crystallization of the CHPS-Na product.[5]

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected crystals twice with a 60% ethanol solution to remove any unreacted starting materials and water-soluble impurities.[1]

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The final product should be a white crystalline powder.

Process Optimization
  • Microwave Irradiation: Studies have shown that using microwave irradiation can significantly reduce the reaction time to under 30 minutes and achieve yields of over 85%.[7]

  • Phase-Transfer Catalysis: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate and yield, particularly in heterogeneous systems.[1]

Part 2: Application Protocol - Condensation Reaction with Starch

CHPS-Na is an excellent reagent for introducing a sulfonate group onto various substrates. A common application is the modification of natural polymers like starch or cellulose, which proceeds via a Williamson ether synthesis mechanism under alkaline conditions.[8][9] This process imparts anionic properties to the polymer, making it useful as a flocculant, sizing agent, or drilling fluid additive.[8][10]

Workflow for Starch Modification

Starch_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis StarchSlurry Prepare Starch Slurry NaOH_Activation Alkaline Activation (Deprotonation of Starch-OH) StarchSlurry->NaOH_Activation Add_CHPS Add CHPS-Na Solution NaOH_Activation->Add_CHPS Heating Heat and Stir (Etherification Reaction) Add_CHPS->Heating Neutralization Neutralize with Acid Heating->Neutralization Purification Filter, Wash with Ethanol Neutralization->Purification Drying Dry the Final Product Purification->Drying Analysis Characterize (e.g., Sulfur Content) Drying->Analysis

Caption: Workflow for Starch Modification using CHPS-Na.

Detailed Protocol for Starch Modification

This protocol is adapted from established methods for the synthesis of starch hydroxypropyl sulfonate.[9]

  • Starch Slurry: Prepare a slurry of native starch (e.g., 25 mmol anhydroglucose units) in deionized water.

  • Alkaline Activation: Add a solution of sodium hydroxide (NaOH). The molar ratio of NaOH to CHPS-Na is a critical parameter, with optimal ratios typically around 1.5:1.[9] Stir the mixture for 30-60 minutes.

    • Causality: The strong base deprotonates the hydroxyl groups on the starch backbone, creating highly nucleophilic alkoxide ions necessary for the subsequent etherification reaction.[11]

  • Reagent Addition: Add CHPS-Na (e.g., 12.5 mmol, for a 0.5:1 molar ratio to starch) to the activated starch slurry.

  • Reaction: Heat the reaction mixture to 90°C and maintain with vigorous stirring for 60 minutes.[9]

    • Causality: The chloride on CHPS-Na is a good leaving group. The starch alkoxide attacks the carbon atom bonded to the chlorine, displacing it in an Sₙ2 reaction to form a stable ether linkage.

  • Neutralization: After the reaction period, cool the mixture and neutralize it to pH 7.0 using a dilute acid (e.g., 1M HCl).

  • Isolation and Purification: Precipitate the modified starch by pouring the solution into an excess of ethanol. Collect the solid by filtration and wash it several times with ethanol to remove salts and unreacted reagents.

  • Drying: Dry the final product, starch hydroxypropyl sulfonate, in an oven at a suitable temperature (e.g., 50°C).

Safety and Handling

  • Epichlorohydrin: Is toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Sodium Bisulfite: Can release sulfur dioxide gas upon contact with acids. May cause skin and respiratory irritation.[12]

  • Sodium 3-chloro-2-hydroxypropyl sulfonate: May cause skin, eye, and respiratory irritation.[12] Avoid breathing dust and ensure adequate ventilation.[13]

  • Handling: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of CHPS-Na Reaction temperature too low or too high.Optimize temperature; ensure it remains stable at 80-90°C.
Addition of epichlorohydrin was too fast.Slow the rate of addition to prevent side reactions.
Incomplete reaction.Increase the post-addition reaction time.
Product is Colored/Impure Localized overheating during addition.Ensure vigorous stirring and slow, subsurface addition of epichlorohydrin.
Oxidation of sodium bisulfite.Consider performing the reaction under a nitrogen blanket.[14]
Low Degree of Starch Modification Insufficient alkaline activation.Ensure proper concentration and mixing of NaOH before adding CHPS-Na.
Reaction time or temperature too low.Increase reaction time or temperature as per optimized conditions.[9]

References

  • ChemWhat. (n.d.). 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. Retrieved from [Link]

  • Wang, J., et al. (n.d.). Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. Abstract retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • Google Patents. (2016). CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • Google Patents. (2008). CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • Google Patents. (1966). US3239560A - Method for preparation of halide hydroxysulfonate.
  • Haz-Map. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

  • Hebeish, A., et al. (2008). Synthesis and characterization of cationized starches for application in flocculation, finishing and sizing. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Synthesis and Performance Evaluation of a Betaine Surfactant. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

  • Google Patents. (1966). United States Patent Office - US3239560A. Retrieved from [Link]

  • Scientific Journals. (2010). Preparation and characteristics of cationic starches. Retrieved from [Link]

  • Google Patents. (n.d.). S2007.42 - Product containing epichlorohydrin, its preparation and its use in various applications. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Synthesis and Characterization of Starch Hydroxypropyl Sulphate for Cationic Dye Removal. Retrieved from [Link]

  • MDPI. (2020). Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology. Retrieved from [Link]

  • PubMed. (2015). Manipulation of cellulose nanocrystal surface sulfate groups toward biomimetic nanostructures in aqueous media. Retrieved from [Link]

  • LookChem. (n.d.). 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT 126-83-0 wiki. Retrieved from [Link]

  • BioResources. (2015). Preparing cationic cellulose derivative in NaOH/urea aqueous solution and its performance as filler modifier. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Green Chemistry. Retrieved from [Link]

Sources

Method

Formulation of textile processing chemicals with Sodium 3-chloro-2-hydroxypropyl sulphate

Application Note: Formulation of Advanced Textile Processing Chemicals using Sodium 3-Chloro-2-Hydroxypropyl Sulfonate/Sulfate (CHPS-Na) Executive Summary For drug development professionals and materials scientists engin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation of Advanced Textile Processing Chemicals using Sodium 3-Chloro-2-Hydroxypropyl Sulfonate/Sulfate (CHPS-Na)

Executive Summary

For drug development professionals and materials scientists engineering biocompatible fabrics, transdermal delivery systems, and medical-grade textiles, surface chemistry dictates functional performance. Sodium 3-chloro-2-hydroxypropyl sulfonate (CAS 126-83-0) and its sulfate analog (CAS 93804-71-8)—collectively referred to as CHPS-Na—are highly versatile electrophilic alkylating agents. They are uniquely capable of grafting stable, highly hydrophilic anionic groups onto amidoamines to form ultra-mild Gemini surfactants, or directly onto cellulosic matrices to create drug-eluting scaffolds. This application note details the mechanistic rationale, validated protocols, and quantitative benchmarks for utilizing CHPS-Na in advanced textile formulations.

Mechanistic Insights: The Epoxide Pathway

The efficacy of CHPS-Na relies on a base-catalyzed nucleophilic substitution mechanism. Under alkaline conditions, the chlorohydrin moiety of CHPS-Na undergoes an intramolecular cyclization, eliminating HCl to form a highly reactive 1,2-epoxypropane-3-sulfonate intermediate.

Causality of pH Control: Maintaining strict alkaline conditions (pH 9.0–10.0) is non-negotiable. If the pH drops below 8.5, epoxide formation stalls, leaving the unreactive chlorohydrin. If the pH exceeds 10.5, the epoxide undergoes rapid competitive hydrolysis into 2,3-dihydroxypropane-1-sulfonate, a functionally inert byproduct that consumes the reagent. Once formed, the epoxide undergoes ring-opening via nucleophilic attack from either an amine (in surfactant synthesis) or a deprotonated hydroxyl group (cellulosate anion in cotton modification).

Mechanism A CHPS-Na (Electrophile) C Epoxide Intermediate (Reactive Species) A->C Base Catalysis (-HCl) B Alkaline Activation (pH 9.0-10.0) B->C E Functionalized Substrate (Anionic/Amphoteric) C->E Nucleophilic Ring Opening D Nucleophile (Amine / Cellulose-OH) D->E Attack at Terminal Carbon

Fig 1: Base-catalyzed epoxide formation and nucleophilic substitution mechanism of CHPS-Na.

Formulation Protocols

Protocol A: Synthesis of Bisamphoteric Gemini Surfactants for Medical Textiles

Application Rationale: Conventional surfactants (e.g., SLES) can denature proteins and cause dermal irritation, making them unsuitable for wound dressings or transdermal patches. Gemini surfactants—characterized by two hydrophobic tails and two hydrophilic heads—exhibit critical micelle concentrations (CMC) up to 100 times lower than conventional analogs, ensuring ultra-mildness and superior emulsification [1].

Step-by-Step Methodology:

  • Precursor Synthesis (Bisamidoamine): React 1.0 mole of ethylenediamine with 2.0 moles of lauric acid at 150°C under a nitrogen atmosphere to form a bisimidazoline. Hydrolyze the bisimidazoline using 50% NaOH at 95°C for 4 hours to yield the bisamidoamine precursor.

  • Activation of CHPS-Na: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and condenser, dissolve 0.16 moles of the bisamidoamine in 60 mL of water.

  • Alkylation (The Critical Step): Heat the mixture to 50–60°C. Add 0.32 moles of CHPS-Na dropwise over 60 minutes. Causality: Dropwise addition prevents localized concentration spikes that drive homopolymerization or excessive exothermic degradation.

  • pH Maintenance: Continuously monitor the pH. Add 50% NaOH incrementally to maintain the pH strictly between 9.0 and 10.0.

  • Maturation & Validation: Elevate the temperature to 75–85°C and stir for 4 hours. Evaporate the solvent and extract with tetrahydrofuran (THF) to precipitate the purified bisamphoteric Gemini surfactant. Validate the molecular structure via 13C NMR (confirming the disappearance of the epoxide carbon peaks at ~45 ppm and ~50 ppm) [2].

Protocol B: Direct Surface Anionization of Cellulosic Medical Textiles

Application Rationale: Grafting sulfonate groups onto cotton creates a permanent anionic scaffold. This is highly utilized in drug development to electrostatically bind cationic active pharmaceutical ingredients (APIs), such as antimicrobial peptides or chlorhexidine, enabling sustained-release kinetics in smart bandages.

Step-by-Step Methodology:

  • Alkalization: Submerge 10 g of scoured, bleached 100% cotton fabric in a 15% (w/v) NaOH solution at 25°C for 30 minutes. Causality: NaOH disrupts the crystalline hydrogen-bonding network of cellulose, swelling the fibers and converting surface hydroxyls (-OH) into highly nucleophilic cellulosate anions (-O⁻).

  • Padding: Pad the fabric to a 100% wet pick-up to ensure uniform distribution of the alkali.

  • Etherification: Immerse the alkalized fabric in a bath containing 50 g/L CHPS-Na. Raise the temperature to 70°C and process for 60 minutes. Causality: 70°C provides the optimal thermodynamic balance; it provides sufficient activation energy for the etherification reaction while keeping the rate of unwanted epoxide hydrolysis manageable.

  • Neutralization & Validation: Rinse the fabric in cold water, neutralize with 1% acetic acid to pH 7.0, and dry. Validate the functionalization using a Methylene Blue (cationic dye) exhaustion assay; the exhaustion percentage directly correlates to the density of grafted sulfonate sites.

Quantitative Data and Performance Metrics

The integration of CHPS-Na into surfactant formulations yields dramatic improvements in surface activity. The table below compares a standard anionic surfactant against Gemini surfactants synthesized via Protocol A.

Surfactant FormulationCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (mN/m)Draves Wetting Time (0.1% wt, sec)Biocompatibility / Irritation Potential
Sodium Lauryl Ether Sulfate (SLES)1.0 × 10⁻³35.0> 120Moderate (Protein Denaturation)
C12 Bis-propionate Gemini1.5 × 10⁻⁵28.518Ultra-low
C12 Bis-sulfonate Gemini (CHPS-Na Modified) 2.0 × 10⁻⁵ 29.0 < 15 Ultra-low

Data Interpretation: The CHPS-Na modified Gemini surfactant achieves micellization at concentrations two orders of magnitude lower than SLES [1][2]. The Draves Wetting Time (the time required for a 5g cotton skein to sink in a 0.1% surfactant solution) demonstrates exceptional wetting speed, making it an ideal wetting agent for processing dense medical textiles without leaving toxic residues. Furthermore, similar CHPS-Na modification techniques have been successfully adapted to modify lignin for advanced UV-absorbing polyurethane coatings, proving the versatility of this chemistry [3].

References

  • Title: Amphoteric surfactants having multiple hydrophobic and hydrophilic groups (US Patent 5656586A)
  • Title: Anionic surfactants having multiple hydrophobic and hydrophilic groups (US Patent 5643864A)
  • Title: A Novel Lignin/ZnO Hybrid Nanocomposite with Excellent UV-Absorption Ability and Its Application in Transparent Polyurethane Coating Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sodium 3-Chloro-2-Hydroxypropyl Sulphate Condensation Workflows

Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals troubleshooting the synthesis and downstream condensation of Sodium 3-chloro-2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals troubleshooting the synthesis and downstream condensation of Sodium 3-chloro-2-hydroxypropyl sulphate (and its sulfonate analog, CHPS-Na)[1]. These bifunctional alkylating agents are notorious for yield-limiting side reactions, including epoxide hydrolysis and premature ring-opening polymerization[2].

Rather than a simple checklist, this guide provides mechanistic troubleshooting, verified parameters, and self-validating protocols to maximize your condensation yields and ensure scientific integrity at every step.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My primary condensation yield is plateauing at 60-70%, and the reaction mixture is becoming highly viscous. What is driving this? A1: This is a classic symptom of epichlorohydrin self-polymerization. When synthesizing the 3-chloro-2-hydroxypropyl intermediate, trace transition metals (specifically Fe³⁺ from reactor vessels or impure reagents) catalyze the ring-opening polycondensation of the epoxide moiety[3]. The Fix: Introduce a complexing synergist, such as Disodium EDTA (EDTA-2Na), into the initial aqueous phase. EDTA chelates free iron, effectively shutting down the metal-catalyzed polymerization pathway and redirecting the reaction toward the desired nucleophilic attack by the sulfur source[2].

Q2: How should I profile the temperature during the epichlorohydrin addition phase? A2: Temperature dictates the kinetic competition between the desired condensation and thermal degradation. If the water bath exceeds 70°C during addition, epichlorohydrin rapidly self-polymerizes, and the bisulfite/bisulfate nucleophile begins to thermally decompose into sulfur dioxide[2]. The Fix: Maintain a strict thermal boundary of 30°C to 40°C during the dropwise addition. Only after the addition is complete and the initial exotherm has subsided should you ramp the temperature to 60°C–70°C to drive the reaction to kinetic completion[2].

Q3: GC-MS analysis of my product shows high levels of glycerol and 1,3-dichloro-2-propanol. How do I suppress these byproducts? A3: These byproducts are the direct result of pH drift. In highly alkaline environments (pH > 9.0), hydroxide ions outcompete the sulfur nucleophile, leading to the hydrolysis of the epoxide ring to form glycerol. Conversely, in overly acidic conditions, chloride ions dominate, yielding 1,3-dichloro-2-propanol. The Fix: Implement a strict buffering strategy. Maintain the pH between 6.5 and 7.5 using a carefully calculated ratio of sodium sulfite to sodium bisulfite (e.g., a 0.20:0.62 molar ratio)[2]. This ensures the sulfur nucleophile remains active without triggering base-catalyzed hydrolysis.

Q4: During the secondary condensation (reacting CHPS with an amine substrate), my substitution yield is abysmal. Why isn't the C-Cl bond reacting? A4: The 3-chloro-2-hydroxypropyl group is a "masked" reactive species. Direct nucleophilic displacement (S_N2) of the primary chloride by an amine is kinetically slow. The reaction relies on alkaline activation: the base deprotonates the hydroxyl group, triggering an intramolecular cyclization that transiently reforms the highly reactive epoxide, which is then rapidly attacked by the amine. The Fix: During the substrate condensation phase, utilize a controlled feed of NaOH to maintain a pH of 8.5–9.5. This continuously generates the reactive epoxide intermediate in situ without causing bulk hydrolysis.

Section 2: Quantitative Data Summary

The following table summarizes the Critical Process Parameters (CPPs) and their direct impact on reaction yield based on established kinetic behaviors.

Process ParameterSub-Optimal ConditionOptimal ConditionPrimary Failure Mode / Side ReactionExpected Yield
Trace Metals Unchelated (Free Fe³⁺)Addition of EDTA-2NaEpichlorohydrin self-polymerization< 65%
Addition Temp > 70°C30°C – 40°CThermal decomposition of sulfur source~ 50%
Reaction pH > 9.06.5 – 7.5Epoxide hydrolysis (Glycerol formation)< 60%
Substrate pH < 7.58.5 – 9.5Failure to form reactive epoxide intermediate< 40%

Section 3: Self-Validating Standard Operating Procedure (SOP)

Protocol: Optimized Synthesis and Substrate Condensation of CHPS

Phase 1: Aqueous Preparation & Chelation

  • In a jacketed glass reactor, dissolve the sulfur source (e.g., sodium bisulfate or bisulfite) and a catalytic amount of sodium sulfite initiator in deionized water[2].

  • Add 0.1% w/w Disodium EDTA (EDTA-2Na) relative to the total aqueous mass[3]. Validation Check: The solution must be completely clear and colorless. A yellow tint indicates iron contamination that has not been fully chelated. Do not proceed until the solution is clear.

Phase 2: Epichlorohydrin Condensation 3. Stabilize the reactor temperature at exactly 30°C[2]. 4. Begin dropwise addition of epichlorohydrin. The molar ratio of sulfur source to epichlorohydrin should be maintained at 1.15:1.00 to ensure complete consumption of the epoxide[2]. Validation Check: Monitor the viscosity and temperature. The reaction is highly exothermic; the cooling jacket must prevent spikes above 40°C. If the solution becomes turbid, poly-epichlorohydrin is forming due to poor mixing or thermal runaway.

Phase 3: Maturation 5. Once addition is complete, ramp the temperature to 60°C and hold for 2 hours[2]. Validation Check: Perform a quick GC-MS or NMR aliquot check. The complete disappearance of the epichlorohydrin peak confirms the success of the primary condensation.

Phase 4: Substrate Condensation (e.g., Amine Alkylation) 6. Cool the reactor to 10°C. Add the target substrate (e.g., cyclohexylamine)[2]. 7. Slowly add 10% NaOH aqueous solution to adjust and maintain the pH at 9.0. 8. Gradually warm to room temperature, then reflux for 1-2 hours depending on the substrate's steric hindrance. Validation Check: Monitor the consumption of the amine via TLC or HPLC. The pH will drop as the reaction proceeds (due to HCl generation); continuous base titration is required to validate that the reaction is actively progressing.

Section 4: Reaction Pathway Visualization

G EPI Epichlorohydrin + Sulfur Source CHPS CHPS Intermediate (Desired Condensation) EPI->CHPS pH 6.5-7.5 Temp 30-40°C GLYCEROL Hydrolysis Byproduct (Glycerol) EPI->GLYCEROL High pH (>9.0) Excess Water POLYMER Self-Polymerization (Oligomers) EPI->POLYMER Temp >70°C Fe3+ Impurities TARGET Substrate Condensation (Target Product) CHPS->TARGET Amine/Substrate pH 8.5-9.5

Reaction pathways of CHPS condensation highlighting optimal conditions and failure modes.

References

  • Google Patents. "CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt." Google Patents.

Sources

Optimization

Troubleshooting unreacted Sodium 3-chloro-2-hydroxypropyl sulphate in polymer blends

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with anionic polymer modifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with anionic polymer modifications.

When functionalizing polymer matrices (such as starch, cellulose, chitosan, or polyamines) with Sodium 3-chloro-2-hydroxypropyl sulphate (often utilized interchangeably with its sulfonate analogue, CHPS-Na)[1], unreacted reagent is a primary culprit behind poor rheological performance, batch-to-batch inconsistency, and cytotoxicity in biomedical applications. This guide synthesizes field-proven methodologies and the mechanistic causality behind them to help you optimize your synthesis and purification workflows.

Part 1: Mechanistic Causality & Troubleshooting FAQs

To troubleshoot unreacted CHPS-Na, we must first understand the competing kinetics of the reaction. CHPS-Na does not react directly with the polymer. It must first be converted into a highly reactive epoxide intermediate under alkaline conditions. Once formed, this epoxide faces a kinetic race: it will either undergo nucleophilic attack by the polymer (the desired etherification/alkylation) or react with water (undesired hydrolysis)[2].

Q1: Why is my degree of substitution (DS) low, leaving a high concentration of unreacted CHPS-Na in the blend? A: This is almost always a failure in pH control. The ring-closure of the chlorohydrin group into the reactive epoxide requires a strictly alkaline environment (pH 11.0–12.0)[2]. If the pH drops below 11.0 as the reaction consumes base, the epoxide fails to form, leaving the CHPS-Na completely unreacted.

Q2: I maintained pH 12, but I still have low substitution and high impurities. What happened? A: You likely exceeded the thermal threshold of the epoxide. While higher temperatures accelerate etherification, exceeding 60°C drastically increases the rate of the competing hydrolysis reaction[3]. The epoxide reacts with water to form a non-reactive diol byproduct. You no longer have unreacted chlorohydrin, but rather a degraded reagent that cannot functionalize your polymer.

Q3: What is the most reliable method to remove unreacted CHPS-Na from the polymer matrix? A: A two-step approach is required for high-purity applications (e.g., drug delivery). First, use solvent precipitation (e.g., cold ethanol) to crash out the polymer and remove the bulk of the unreacted reagent. Second, perform extensive dialysis against deionized water using a membrane with a Molecular Weight Cut-Off (MWCO) of 1,000 to 3,500 Da[4]. The small CHPS-Na molecules (MW ~212.5 g/mol )[1] will easily pass through the membrane, leaving the purified macromolecule behind.

Part 2: Quantitative Reaction Parameters

To prevent unreacted reagent accumulation, your reaction parameters must be tightly controlled. The table below summarizes the optimal conditions and the mechanistic impact of deviating from them.

ParameterOptimal RangeEffect of DeviationImpact on Reagent State
pH Level 11.5 – 12.0< 11.0: Epoxide ring fails to close.> 12.5: Polymer backbone degradation.High unreacted CHPS-Na remains intact.
Temperature 40°C – 50°C< 40°C: Sluggish nucleophilic attack.> 60°C: Rapid epoxide hydrolysis.High diol byproduct; wasted reagent.
Reaction Time 16 – 24 hours< 12h: Incomplete polymer functionalization.Moderate unreacted CHPS-Na.
Molar Ratio (Polymer:CHPS-Na)1:1.5 to 1:2.0> 1:3.0: Severe steric hindrance and saturation of accessible active sites.High unreacted CHPS-Na (Excess cannot react).

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Etherification of Polymers with CHPS-Na

This protocol is designed to maximize epoxide formation while suppressing hydrolysis.

  • Polymer Activation: Disperse 10 g of the base polymer (e.g., starch, cellulose) in 100 mL of deionized water.

  • Alkalization: Add 30% NaOH dropwise under continuous stirring until the pH stabilizes at 11.5 to 12.0. Stir for 30 minutes at room temperature to swell the polymer and deprotonate the hydroxyl/amine sites[2].

  • Controlled Reagent Addition: Heat the suspension to 50°C. Slowly add 15 g of Sodium 3-chloro-2-hydroxypropyl sulphate dropwise over 1 hour. Causality: Dropwise addition prevents localized pH drops and thermal spikes that trigger hydrolysis.

  • Etherification: Maintain the reaction at 50°C under continuous mechanical stirring for 16–24 hours[2]. Monitor the pH every 4 hours, adding trace NaOH if it drops below 11.0.

  • Quenching: Cool the mixture to room temperature and neutralize to pH 7.0 using 1M HCl. This terminates the reaction and stabilizes the newly formed sulfate groups.

Protocol B: Complete Removal of Unreacted Reagent

This protocol utilizes a size-exclusion and solubility-differential system to guarantee purity.

  • Primary Precipitation: Pour the neutralized reaction mixture into 3 volumes of ice-cold ethanol under vigorous stirring. The modified polymer will precipitate, while the unreacted CHPS-Na and NaCl remain dissolved in the aqueous-organic supernatant.

  • Recovery: Centrifuge the suspension at 5000 rpm for 10 minutes. Discard the supernatant and collect the polymer pellet.

  • Fine Dialysis: Redissolve the polymer pellet in 50 mL of deionized water. Transfer the solution into a cellulose dialysis membrane (MWCO 1,000–3,500 Da)[4].

  • Solvent Exchange: Dialyze against 2 Liters of deionized water for 48–72 hours[5]. Replace the dialysate water every 12 hours to maintain a steep concentration gradient.

  • Self-Validation Step: To confirm the complete removal of unreacted reagent and salt byproducts, test a few drops of the final dialysate water with a 0.1M Silver Nitrate ( AgNO3​ ) solution. The absence of a white AgCl precipitate validates that all unreacted chlorohydrin and salts have been successfully purged.

  • Lyophilization: Freeze-dry the purified retentate to obtain the final modified polymer.

Part 4: Reaction Pathway Visualization

The following diagram maps the kinetic pathways discussed above, highlighting the critical divergence between successful polymer modification and reagent degradation.

G CHPS CHPS-Na (Unreacted) Alk NaOH (pH 11-12) Ring Closure CHPS->Alk Base addition Epox Reactive Epoxide Intermediate Alk->Epox -NaCl, -H2O Poly Polymer Matrix (OH/NH2 sites) Epox->Poly Nucleophilic Attack H2O H2O / Temp >60°C (Hydrolysis) Epox->H2O Competing Reaction Mod Anionic Modified Polymer (Target) Poly->Mod Etherification Diol Diol Byproduct (Degraded) H2O->Diol Hydrolysis

Reaction pathways of CHPS-Na showing desired etherification vs. undesired hydrolysis.

References

  • Source: nih.
  • Source: mdpi.
  • Source: acs.
  • Source: mdpi.
  • Source: chula.ac.

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for Sodium 3-chloro-2-hydroxypropyl Sulphate Cellulose Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, polymer chemists, and drug development professionals facing challenges in cellulose deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, polymer chemists, and drug development professionals facing challenges in cellulose derivatization.

Modifying cellulose with Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS) is a highly sensitive nucleophilic substitution process. The success of this reaction—measured by the Degree of Substitution (DS)—is inextricably linked to precise pH control. This guide synthesizes field-proven methodologies with fundamental mechanistic causality to help you troubleshoot, optimize, and validate your derivatization workflows.

The Causality of pH in CHPS Derivatization

To master this protocol, you must understand why pH dictates the outcome. The reaction is not a simple direct attachment; it is a delicate balancing act of two competing alkaline-dependent pathways[1].

  • Cellulose Activation (Deprotonation): Native cellulose is highly crystalline and chemically stubborn. An alkaline environment (typically NaOH) is required to swell the polymer matrix and deprotonate the hydroxyl (-OH) groups into highly nucleophilic cellulosate anions (-O⁻)[2].

  • Reagent Epoxidation: The CHPS reagent contains a chlorohydrin group. Under alkaline conditions, this group undergoes an intramolecular cyclization to form a highly reactive epoxide intermediate. This epoxide is the actual species that reacts with the cellulosate anion[1].

  • The Hydrolysis Trap (Side Reaction): If the pH exceeds the optimal threshold (>12.5), the excess hydroxide ions will attack the newly formed epoxide, hydrolyzing it into a non-reactive diol byproduct. This consumes your reagent, plummets your DS, and complicates downstream purification[3].

ReactionMechanism Cell Cellulose (-OH) CellAnion Cellulosate Anion (-O⁻) Cell->CellAnion Deprotonation (pH > 10) NaOH Alkaline pH (NaOH) NaOH->CellAnion Epoxide Reactive Epoxide Intermediate NaOH->Epoxide Deriv Derivatized Cellulose (Target Product) CellAnion->Deriv Etherification CHPS CHPS Reagent (Chlorohydrin) CHPS->Epoxide Epoxidation (pH 10-11.5) Epoxide->Deriv Diol Diol Byproduct (Hydrolysis) Epoxide->Diol Excess Alkali (pH > 12.5)

Figure 1: Reaction mechanism of cellulose derivatization with CHPS highlighting pH-dependent pathways.

Troubleshooting Guides & FAQs

Q1: My Degree of Substitution (DS) is consistently below 0.2 despite using a large molar excess of CHPS. What is going wrong? A: You are likely operating at a pH that is too high (typically >12.5). When the alkalinity is excessive, the rate of epoxide hydrolysis (forming the inert diol byproduct) outpaces the rate of etherification with the cellulose backbone. Actionable fix: Buffer your alkalization step or add the NaOH dropwise concurrently with the CHPS reagent to maintain a steady pH of 10.5–11.5 throughout the reaction[1].

Q2: The cellulose powder is not dissolving or swelling properly, and the reaction mixture remains highly heterogeneous. How do I fix this? A: The crystalline domains of your cellulose have not been adequately disrupted. Alkalization is not just for pH adjustment; it is a physical swelling agent. Actionable fix: Pre-treat the cellulose in a 5-8% w/v NaOH solution at reduced temperatures (0–5°C) for 2 hours before raising the temperature and adding CHPS. Cold alkaline conditions disrupt hydrogen bonding more effectively than room-temperature treatments[1].

Q3: Can I use a weaker base like Sodium Carbonate (Na₂CO₃) to prevent the high-pH hydrolysis of the epoxide? A: No. While Na₂CO₃ will prevent extreme pH spikes, its pKa is insufficient to effectively deprotonate the secondary hydroxyl groups on the cellulose backbone (which require a pH > 10 for significant cellulosate formation). Without the cellulosate anion, the nucleophilic attack on the epoxide will fail, resulting in negligible derivatization[2].

Quantitative pH Impact Data

To illustrate the narrow operational window of this derivatization, refer to the empirical data summarized below. Maintaining the "Goldilocks zone" (pH 10.5 - 11.5) is critical for maximizing reagent efficiency.

Table 1: Influence of pH on CHPS Derivatization Kinetics and Yield

Operating pH RangeEpoxide Conversion (%)Diol Byproduct (%)Typical DS AchievedProcess Outcome & Causality
< 9.5 < 20%< 5%< 0.10Sub-optimal: Insufficient alkalinity to form the epoxide or activate cellulose.
10.5 - 11.5 > 85%< 10%0.45 - 0.65Optimal: Perfect balance between epoxide formation and cellulosate nucleophilicity.
> 12.5 < 40%> 50%< 0.20Failure: Rapid epoxide hydrolysis destroys the reagent before etherification occurs.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates internal validation checks to ensure the system is behaving as expected before you proceed to the next step.

Phase 1: Alkalization and Swelling
  • Preparation: Suspend 5.0 g of microcrystalline cellulose in 100 mL of distilled water.

  • Alkali Addition: Slowly add 15 mL of 20% (w/v) NaOH solution under continuous mechanical stirring at 5°C.

  • Incubation: Stir for 2 hours at 5°C.

    • Validation Check 1: The suspension should transition from a stark, opaque white to a semi-translucent, viscous gel. This optical shift confirms the physical disruption of the cellulose crystalline domains[1].

Phase 2: Controlled Epoxidation & Etherification
  • Temperature Adjustment: Raise the reactor temperature to 50°C.

  • Reagent Addition: Add the CHPS reagent (molar ratio of CHPS to Anhydroglucose Unit = 3:1) dropwise over 30 minutes.

  • pH Monitoring (Critical): Insert a calibrated pH probe. The pH will naturally drop as hydroxide ions are consumed to form the epoxide.

    • Validation Check 2: If the pH drops below 10.5, add 5% NaOH dropwise to bring it back to 11.0. If the pH does not drop initially upon CHPS addition, your reagent may be degraded.

  • Reaction Time: Maintain stirring at 50°C for 3 hours, keeping the pH strictly between 10.5 and 11.5.

Phase 3: Neutralization and Purification
  • Quenching: Cool the reactor to room temperature and neutralize the mixture to pH 7.0 using 10% glacial acetic acid.

    • Validation Check 3: The viscosity of the solution should decrease slightly upon neutralization, halting the etherification and preventing polymer degradation[3].

  • Precipitation & Washing: Precipitate the derivatized cellulose in 500 mL of cold ethanol. Filter and wash the precipitate three times with an 80/20 ethanol/water mixture to remove unreacted CHPS, diol byproducts, and sodium salts.

  • Drying: Lyophilize (freeze-dry) the purified product for 24 hours.

TroubleshootingWorkflow Start Start Derivatization Alkalization Step 1: Alkalization (Add NaOH at 5°C) Start->Alkalization CheckPH Is pH between 10.5 and 11.5? Alkalization->CheckPH AdjustDown Add Acetic Acid (Reduce pH) CheckPH->AdjustDown pH > 11.5 AdjustUp Add 5% NaOH (Increase pH) CheckPH->AdjustUp pH < 10.5 Etherification Step 2: Etherification (Add CHPS Reagent) CheckPH->Etherification Yes (Optimal) AdjustDown->CheckPH AdjustUp->CheckPH Temp Maintain 50°C Monitor pH continuously Etherification->Temp End Purified High-DS Cellulose Derivative Temp->End

Figure 2: Step-by-step pH optimization workflow for maximizing Degree of Substitution (DS).

References

  • Magalhães S., Fernandes C., Pedrosa J.F.S., Alves L., Medronho B., Ferreira P.J.T., Rasteiro M.d.G. "Eco-Friendly Methods for Extraction and Modification of Cellulose: An Overview." Polymers. 2023;15(14):3138. Available at: 2

  • Tavakolian M., Jafari S.M., van de Ven T.G.M. "A Review on Surface-Functionalized Cellulosic Nanostructures as Biocompatible Antibacterial Materials." Nano-Micro Lett. 2020;12:73. Available at: 4

Sources

Optimization

Solving solubility issues of Sodium 3-chloro-2-hydroxypropyl sulphate in organic solvents

Welcome to the Technical Support Center for Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS-Na) . As a highly polar alkylating agent, CHPS-Na (CAS: 93804-71-8) is a critical intermediate in drug development, surfactant sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS-Na) .

As a highly polar alkylating agent, CHPS-Na (CAS: 93804-71-8) is a critical intermediate in drug development, surfactant synthesis, and polymer modification[1]. However, its salt-like nature often presents a severe thermodynamic barrier when researchers attempt to utilize it in organic synthesis. This guide is engineered for scientists and process chemists, providing field-proven, mechanistically grounded solutions to overcome CHPS-Na solubility limitations in organic media.

I. Frequently Asked Questions (FAQ)

Q1: Why is CHPS-Na completely insoluble in standard organic solvents like Dichloromethane (DCM) or Toluene? A: The insolubility is governed by the principle of lattice energy versus solvent dielectric constant[2]. CHPS-Na is an ionic salt comprising a sodium cation ( Na+ ) and a highly polar sulphate anion. Non-polar organic solvents lack the dipole moment required to solvate these ions and overcome the electrostatic forces holding the crystalline lattice together. Consequently, the thermodynamic penalty of breaking the lattice in a low-dielectric medium prevents dissolution.

Q2: Can I force dissolution by heating the organic solvent to reflux? A: No. Heating a low-polarity solvent will not sufficiently alter its dielectric constant to solvate an ionic salt. Furthermore, prolonged thermal stress in the presence of trace moisture can lead to the premature hydrolysis of the reactive 3-chloro group, degrading your reagent before the desired alkylation can occur.

Q3: My reaction requires an anhydrous organic environment. How can I react CHPS-Na if it won't dissolve? A: You must bypass the solubility barrier by altering the physical chemistry of the system. This is achieved either dynamically, using a Phase Transfer Catalyst (PTC) to shuttle the reactive anion into the organic phase, or structurally, by performing a Cation Exchange to convert the sodium salt into a permanently lipophilic tetrabutylammonium (TBA) salt[3].

II. Quantitative Solubility & Solvent Selection Data

To engineer a successful reaction system, you must match your solvent strategy to the dielectric requirements of CHPS-Na. The table below summarizes the solubility profile of CHPS-Na across various media to guide your solvent selection[4][5].

Solvent SystemDielectric Constant (ε)CHPS-Na Solubility ProfileMechanistic Role / Recommendation
Water 80.1Highly Soluble (>400 g/L)Primary solvent; fully dissociates the ionic lattice.
Formamide 109.5SolubleNiche highly-polar organic solvent; useful if water is strictly prohibited.
N,N-Dimethylformamide (DMF) 36.7Slightly SolubleExcellent aprotic co-solvent; bridges the polarity gap in mixed aqueous systems.
Methanol 32.7Slightly SolubleProtic co-solvent; useful for less sensitive nucleophiles.
Dichloromethane (DCM) 9.1InsolubleIdeal organic phase for biphasic Phase Transfer Catalysis (PTC).
Toluene 2.4InsolubleIdeal organic phase for high-temperature PTC systems.

III. Troubleshooting Workflow: Selecting Your Strategy

Before proceeding to the experimental protocols, use the following decision matrix to determine the thermodynamically appropriate strategy for your specific reaction conditions.

G Start Solubility Issue: CHPS-Na in Organic Solvent WaterTol Is water tolerated in your reaction? Start->WaterTol YesWater Yes WaterTol->YesWater NoWater No (Strictly Anhydrous) WaterTol->NoWater CoSolvent Strategy 1: Co-solvent System (e.g., Water/DMF) YesWater->CoSolvent Biphasic Is a biphasic system acceptable? NoWater->Biphasic YesBiphasic Yes Biphasic->YesBiphasic NoBiphasic No (Homogeneous needed) Biphasic->NoBiphasic PTC Strategy 2: Phase Transfer Catalysis (e.g., TBAB) YesBiphasic->PTC IonExchange Strategy 3: Cation Exchange (Convert Na+ to TBA+ salt) NoBiphasic->IonExchange

Decision matrix for resolving CHPS-Na organic solubility.

IV. Step-by-Step Methodologies

Protocol 1: The Co-Solvent Blending Approach (Water/DMF)

Causality: When your organic substrate is insoluble in water, but your CHPS-Na is insoluble in organics, a miscible co-solvent system bridges the dielectric gap. Water breaks the CHPS-Na ionic lattice, while DMF solvates the organic substrate, creating a homogeneous micro-environment for the reaction to occur[5].

  • Preparation: Dissolve 1.0 equivalent of CHPS-Na in the minimum required volume of deionized water (typically 2-3 mL per gram of CHPS-Na).

  • Substrate Solvation: In a separate vessel, dissolve your lipophilic organic substrate in DMF.

  • Blending: Slowly add the aqueous CHPS-Na solution to the DMF solution under vigorous stirring. Maintain a DMF:Water volumetric ratio of at least 3:1 to prevent the organic substrate from crashing out.

  • Self-Validation Check: Observe the mixture. If the solution turns cloudy (turbid), the dielectric constant has dropped too low for the salt, or too high for the organic substrate. Adjust by adding dropwise DMF (if the substrate is precipitating) or water (if the salt is precipitating) until optical clarity is restored.

Protocol 2: Biphasic Phase Transfer Catalysis (PTC)

Causality: If water cannot be mixed homogeneously with your organic solvent (e.g., using DCM), a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB) is required. The lipophilic TBA+ cation exchanges with Na+ at the aqueous-organic interface. The resulting [TBA]+ [CHPS]− ion pair is highly soluble in DCM, allowing the reactive sulphate to migrate into the organic phase and react with your substrate.

  • Phase Preparation: Dissolve CHPS-Na in water (Aqueous Phase). Dissolve your organic substrate in DCM or Toluene (Organic Phase).

  • Catalyst Addition: Add 0.05 to 0.10 equivalents of TBAB to the biphasic mixture.

  • Interfacial Maximization: Stir the mixture aggressively (>800 rpm). Mechanistic note: PTC reactions are rate-limited by the interfacial surface area. High shear is mandatory.

  • Self-Validation Check: To confirm mass transfer is occurring, halt stirring and allow the phases to separate. Sample the organic layer and analyze via TLC or HPLC. The presence of the product in the organic layer, while the unreacted CHPS-Na remains trapped in the aqueous layer, validates that the PTC shuttle mechanism is actively functioning.

Protocol 3: Pre-emptive Cation Exchange (Lipophilic Salt Generation)

Causality: For strictly anhydrous, homogeneous organic reactions, you must permanently alter the chemical structure of the reagent. By replacing the hard Na+ cation with a bulky, lipophilic tetrabutylammonium ( TBA+ ) cation, the lattice energy is drastically reduced, rendering the salt inherently soluble in organic solvents[3].

  • Resin Preparation: Pack a glass column with a strongly acidic cation exchange resin (e.g., Dowex 50WX8, hydrogen form). Wash thoroughly with deionized water.

  • Ion Exchange: Pass an aqueous solution of CHPS-Na through the column. The resin captures the Na+ ions and elutes 3-chloro-2-hydroxypropyl hydrogen sulphate (the free acid).

  • Neutralization: Immediately titrate the acidic eluent with an aqueous solution of Tetrabutylammonium Hydroxide (TBAOH) until a neutral pH (7.0) is achieved.

  • Isolation: Lyophilize (freeze-dry) the neutralized solution to remove all water.

  • Self-Validation Check: Take a small aliquot of the resulting TBA-CHPS white powder and add it to pure Dichloromethane (DCM). It should dissolve rapidly and completely, yielding a transparent solution. If turbidity remains, trace sodium salts or moisture are still present, indicating the need for a secondary drying or a slower column elution rate.

V. References

  • PubChem: Sodium 3-chloro-2-hydroxypropyl sulphate (CID 23679898) National Institutes of Health (NIH). URL:[Link][1]

  • CAS 126-83-0 Chemical Properties and Solubility Data LookChem Database. URL:[Link][4]

  • Measurement and Correlation of Solubility of Sodium Sulfide in Water and Several Organic Solvents Plus Water Asian Journal of Chemistry. URL:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: FTIR Spectral Analysis of Polymers Modified with Sodium 3-Chloro-2-Hydroxypropyl Sulphate (CHPS)

As a Senior Application Scientist specializing in biopolymer functionalization, I frequently evaluate modification strategies to enhance the rheological, solubility, and stability profiles of macromolecular systems. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in biopolymer functionalization, I frequently evaluate modification strategies to enhance the rheological, solubility, and stability profiles of macromolecular systems. Among anionic modifiers, Sodium 3-chloro-2-hydroxypropyl sulphate/sulfonate (CHPS) has emerged as a superior alternative to traditional agents like Sodium Monochloroacetate (SMCA).

This guide objectively compares the performance of CHPS-modified polymers against standard alternatives, explores the mechanistic causality behind these modifications, and provides a self-validating Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol to quantify substitution efficiency[1].

Mechanistic Causality: Why Choose CHPS?

The fundamental goal of polymer modification is to disrupt intermolecular hydrogen bonding (which causes insolubility) while introducing functional groups that dictate new physicochemical behaviors.

When a native polymer (e.g., guar gum, cellulose, or chitosan) is reacted with CHPS under alkaline conditions, the base catalyzes the conversion of the chlorohydrin group into a highly reactive epoxide intermediate. This epoxide undergoes nucleophilic attack by the polymer's activated alkoxide groups, resulting in a stable ether linkage containing a bulky, highly hydrated 2-hydroxypropyl sulfonate/sulphate moiety.

The Causality of Performance: Traditional carboxymethylation (using SMCA) introduces a carboxylate group (-COO⁻). While this improves water solubility, carboxylates are highly sensitive to multivalent cations (like Ca²⁺ and Mg²⁺), leading to rapid precipitation in biological fluids or hard water. In contrast, the sulfonate/sulphate group introduced by CHPS is a much stronger acid. It remains fully ionized across a broader pH range and exhibits exceptional steric hindrance due to the 2-hydroxypropyl spacer, completely preventing multivalent cation cross-linking and maintaining fluid stability[1].

Objective Comparison: CHPS vs. Alternatives

To make informed formulation decisions, it is critical to compare CHPS modification against the unmodified baseline and the industry-standard carboxymethylation. The table below summarizes the quantitative and qualitative performance metrics, alongside their primary FTIR spectral markers[2].

Feature / MetricUnmodified Polymer (Baseline)SMCA Modified (Carboxymethylation)CHPS Modified (Sulphation/Sulfonation)
Primary FTIR Marker Broad -OH (~3300 cm⁻¹)C=O Asymmetric Stretch (~1600 cm⁻¹)S=O Asymmetric Stretch (1180-1200 cm⁻¹)
Secondary FTIR Marker C-O-C Backbone (~1050 cm⁻¹)C=O Symmetric Stretch (~1410 cm⁻¹)S=O Symmetric Stretch (1040-1060 cm⁻¹)
Salt & Cation Tolerance Poor (Precipitates)Moderate (Flocculates with Ca²⁺)Excellent (Remains stable)
Hydration Radius LowModerateHigh (Due to added -OH on spacer)
Steric Hindrance NoneLowHigh (2-hydroxypropyl chain)
Typical Degree of Substitution (DS) 0.000.40 - 0.800.20 - 0.60

Workflow & Mechanistic Pathways

To visualize the modification and validation process, the following diagrams map the experimental workflow and the mechanistic origin of the resulting FTIR spectral shifts.

Workflow A Native Polymer Base (e.g., Guar/Cellulose) B Alkalization (NaOH) Activation of Hydroxyls A->B C CHPS Etherification Epoxide Intermediate Formation B->C D Triple Ethanol Wash Removal of Unreacted CHPS C->D E ATR-FTIR Acquisition ZnSe/Diamond Crystal D->E F Spectral Deconvolution Internal Standard Normalization E->F

Caption: Workflow for CHPS polymer modification and ATR-FTIR spectral validation.

Mechanism A CHPS Grafting B Anionic Sulfonate Integration A->B E C-Cl Band Disappearance (~740 cm⁻¹) A->E C S=O Asymmetric Stretch (1180-1200 cm⁻¹) B->C D S=O Symmetric Stretch (1040-1060 cm⁻¹) B->D

Caption: Mechanistic origin of FTIR spectral shifts following CHPS polymer modification.

Self-Validating Experimental Protocol

In analytical chemistry, trustworthiness is built on self-validating systems. A common pitfall in polymer modification analysis is mistaking residual, unreacted monomer for successfully grafted functional groups.

The protocol below is designed so that the FTIR spectrum acts as its own internal control. By tracking the emergence of the target functional group (S=O) alongside the complete disappearance of the reactant's leaving group marker (C-Cl), the researcher simultaneously confirms covalent grafting and the absence of monomer contamination.

Step 1: Alkalization (Activation)
  • Disperse 5.0 g of the native polymer in 50 mL of an isopropanol/water mixture (80:20 v/v). Causality: Isopropanol acts as a non-swelling solvent to prevent the polymer from clumping, ensuring uniform alkali distribution.

  • Add 2.0 mL of 30% NaOH solution dropwise under continuous stirring at 25°C for 30 minutes to form the activated polymer alkoxide.

Step 2: CHPS Etherification
  • Elevate the reaction temperature to 65°C.

  • Slowly add 4.5 g of Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS) over 15 minutes.

  • Maintain stirring at 65°C for 3 hours. Causality: This specific time-temperature matrix is required to drive the ring-opening of the epoxide intermediate without causing thermal degradation of the polymer backbone.

Step 3: Self-Validating Purification
  • Neutralize the mixture to pH 7.0 using glacial acetic acid.

  • Precipitate the modified polymer by pouring the mixture into 200 mL of absolute ethanol.

  • Critical Step: Perform a triple-wash filtration using 80% aqueous ethanol. Causality: Unreacted CHPS and NaCl byproducts are highly soluble in aqueous ethanol, whereas the modified polymer is not. This step ensures the FTIR spectrum will only reflect covalently bound sulfonate groups.

  • Lyophilize (freeze-dry) the purified polymer for 24 hours to remove all moisture, which would otherwise obscure the -OH stretching region in the FTIR spectrum.

Step 4: ATR-FTIR Spectral Acquisition & Deconvolution
  • Place a micro-sample of the lyophilized polymer onto the Diamond crystal of an ATR-FTIR spectrometer. Causality: Diamond provides superior chemical resistance and optimal depth of penetration for dense polymer matrices compared to standard KBr pellets.

  • Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (averaging 32 scans).

  • Internal Validation Check: Inspect the 740 cm⁻¹ region. If a C-Cl stretching band is present, the purification failed. The sample must be re-washed.

  • Quantification: Apply a baseline correction and normalize the spectrum against the C-H stretching vibration (~2920 cm⁻¹). Because the S=O symmetric stretch (~1040 cm⁻¹) often overlaps with the C-O-C backbone, utilize fractional order differential spectroscopy to isolate and integrate the S=O asymmetric stretch at 1180-1200 cm⁻¹[3],[4].

Conclusion

Modifying biopolymers with Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS) yields materials with vastly superior hydration and salt-tolerance profiles compared to standard carboxymethylation[1]. However, proving the efficacy of this modification requires rigorous, self-validating analytical techniques. By leveraging ATR-FTIR spectroscopy to track both the emergence of S=O bonds and the elimination of C-Cl bonds, researchers can confidently quantify substitution efficiency and ensure the integrity of their modified macromolecular systems.

References
  • Sulfonation Modification of Guar Gum and Its Performance as a Fracturing Fluids Thickener - Polish Journal of Chemical Technology. Explores the exact reaction conditions and viscosity improvements of CHPS modification. Available at:[Link]

  • Fractional order ATR-FTIR differential spectroscopy for detection of weak bands and assessing the radiation modifications in gamma sterilized UHMWPE - National Center for Biotechnology Information (PMC). Details the mathematical deconvolution of overlapping FTIR polymer bands. Available at:[Link]

  • Effect of Degree of Substitution and Polymer Ratio on the Structure of Chitosan: Carboxymethyl Starch (Bio)Polyelectrolyte Complexes - MDPI. Provides baseline ATR-FTIR methodologies for functionalized polysaccharides. Available at:[Link]

  • Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics - MDPI. Discusses the necessity of baseline correction and internal standard normalization in polymer FTIR analysis. Available at:[Link]

Sources

Comparative

Sodium 3-chloro-2-hydroxypropyl sulphate vs CHPTAC for starch modification efficiency

Title: Engineering Starch Polarity: A Comparative Guide to Modification Efficiency using CHPTAC vs. CHPS-Na Introduction As application scientists, we frequently manipulate the electrostatic profile of native starch to m...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Starch Polarity: A Comparative Guide to Modification Efficiency using CHPTAC vs. CHPS-Na

Introduction As application scientists, we frequently manipulate the electrostatic profile of native starch to meet specific industrial demands, from wet-end paper chemistry to advanced wastewater flocculation[1]. Two of the most critical etherifying agents utilized in this domain are 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) and Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS-Na) . While CHPTAC introduces a permanent cationic quaternary ammonium group[2], CHPS-Na imparts an anionic sulphate/sulphonate functionality[3]. This guide objectively compares their modification efficiencies, underlying mechanistic pathways, and provides self-validating experimental protocols for laboratory and pilot-scale synthesis.

Mechanistic Pathways & Causality Neither CHPTAC nor CHPS-Na reacts efficiently with native starch in their stable halohydrin forms. The modification relies on a base-catalyzed, two-step etherification mechanism[4].

  • Alkaline Activation & Epoxidation: The addition of sodium hydroxide (NaOH) serves a dual causal role. First, it deprotonates the hydroxyl groups on the starch backbone to form highly nucleophilic starch alkoxides. Concurrently, it drives the intramolecular cyclization of the halohydrins, eliminating a chloride ion to form reactive epoxide intermediates (EPTAC for CHPTAC, and a sulphate epoxide for CHPS-Na)[2][4].

  • Nucleophilic Attack: The starch alkoxide attacks the less sterically hindered carbon of the epoxide ring, forming a stable ether linkage[5].

Causality Check: Why is precise NaOH dosing critical? An over-concentration of NaOH shifts the equilibrium toward the hydrolysis of the epoxide intermediate into a non-reactive diol (e.g., 2,3-dihydroxypropyltrimethylammonium chloride), permanently destroying the reagent and plummeting reaction efficiency (RE)[6][7].

G Base Alkaline Catalyst (NaOH) Alkoxide Activated Starch Alkoxide (Starch-O⁻) Base->Alkoxide EPTAC EPTAC (Reactive Epoxide) Base->EPTAC EpoxideA Sulphate Epoxide (Reactive Intermediate) Base->EpoxideA Starch Native Starch (Starch-OH) Starch->Alkoxide Deprotonation CatStarch Cationic Starch (Quaternary Ammonium) Alkoxide->CatStarch Etherification AnStarch Anionic Starch (Sulphate Group) Alkoxide->AnStarch Etherification CHPTAC CHPTAC (Cationic Precursor) CHPTAC->EPTAC Epoxidation (-HCl) CHPS CHPS-Na (Anionic Precursor) CHPS->EpoxideA Epoxidation (-HCl) EPTAC->CatStarch EpoxideA->AnStarch

Fig 1: Mechanistic pathways for starch etherification using CHPTAC and CHPS-Na via epoxides.

Comparative Modification Efficiency Efficiency in starch modification is quantified by two metrics: Degree of Substitution (DS) (average number of substituted hydroxyl groups per anhydroglucose unit) and Reaction Efficiency (RE) (percentage of reagent successfully grafted)[8].

CHPTAC generally exhibits superior modification efficiency compared to CHPS-Na. The quaternary ammonium group in CHPTAC is highly stable, and the resulting EPTAC epoxide is highly reactive. In contrast, the bulky sulphate group in CHPS-Na introduces significant steric hindrance. Furthermore, as the starch becomes increasingly anionic during CHPS-Na modification, electrostatic repulsion between the modified polymer and the incoming anionic epoxide reduces the reaction rate[3].

ParameterCHPTAC (Cationic Modification)CHPS-Na (Anionic Modification)
Target Charge Permanent Positive (Cationic)Permanent Negative (Anionic)
Reactive Intermediate EPTAC (2,3-epoxypropyltrimethylammonium chloride)Sulphate Epoxide
Typical Max DS (Wet Method) 0.05 - 0.15[9]0.02 - 0.08
Typical Max DS (Semi-Dry Method) Up to 0.84 - 1.19[6][8]Up to 0.30 - 0.50
Reaction Efficiency (RE%) 47% - 99% (Highly dependent on catalyst)[8]30% - 60%
Primary Efficiency Barrier Epoxide hydrolysis (Diol formation)[6]Steric hindrance & electrostatic repulsion[3]
Optimal Reaction Temp (Wet) 45°C - 50°C (Strictly below gelatinization)45°C - 50°C (Strictly below gelatinization)

Self-Validating Experimental Protocols (Wet-Slurry Method) To ensure scientific integrity, the following protocols are designed as self-validating systems. The wet-slurry method is preferred for laboratory consistency as it prevents granular disruption and maintains low viscosity[9].

Protocol 1: Cationization via CHPTAC

  • Slurry Preparation: Suspend 100g of native starch (dry basis) in 150 mL of distilled water. Stir at 300 rpm to create a uniform 40% w/w slurry.

  • Alkaline Activation: Slowly add 30% w/w NaOH solution until the slurry reaches a pH of 11.5. Causality: This specific pH ensures sufficient alkoxide formation without prematurely triggering starch gelatinization[4].

  • Reagent Addition: Add 0.1 - 0.3 moles of CHPTAC (65% aqueous solution) dropwise over 30 minutes[10].

  • Etherification: Heat the reactor to 45°C. Maintain for 4 to 6 hours. Self-Validation Step: Monitor the pH hourly. A gradual drop in pH indicates the consumption of NaOH during epoxidation and etherification. If the pH drops below 10.5, add trace NaOH to maintain catalytic activity.

  • Termination: Cool to room temperature and neutralize to pH 6.5 using 1M HCl[4].

  • Purification & Validation: Filter and wash the starch cake with 80% ethanol three times to remove unreacted diols. Dry at 40°C. Validate via FTIR (appearance of C-N stretching at ~1480 cm⁻¹) and calculate DS using the Kjeldahl method for total nitrogen content[5].

Protocol 2: Anionization via CHPS-Na

  • Slurry Preparation: Suspend 100g of native starch in 150 mL of distilled water (40% w/w).

  • Alkaline Activation: Add 30% w/w NaOH to reach pH 11.0.

  • Reagent Addition: Add CHPS-Na powder or aqueous solution (0.1 - 0.3 moles). Causality: CHPS-Na requires slightly longer activation times due to the steric bulk of the sulphate group[3].

  • Etherification: Heat to 50°C for 6 to 8 hours. Self-Validation Step: The pH will drop more slowly than the CHPTAC reaction. Monitor viscosity; an unexpected spike indicates localized gelatinization due to uneven heat or alkali distribution.

  • Termination: Neutralize to pH 6.5 with 1M HCl.

  • Purification & Validation: Filter, wash with ethanol, and dry. Validate via FTIR (S=O stretching at ~1200 cm⁻¹) and determine DS via elemental analysis for sulfur.

Note on Amphoteric Starch: For advanced applications requiring both paste stability and fiber adhesion, both reagents can be utilized in a one-step coinstantaneous quaternization and hydroxypropylsulfonation process to yield amphoteric starch[3].

Conclusion & Industrial Application The choice between CHPTAC and CHPS-Na dictates the functional destiny of the starch. CHPTAC's high reaction efficiency and resulting cationic charge make it indispensable as a retention aid in papermaking (binding to anionic cellulose fibers) and as a bio-flocculant in wastewater treatment[5][11]. Conversely, CHPS-Na is selected when paste stability, reduced retrogradation, and film toughness are paramount, particularly in textile warp-sizing[3].

Validation

Evaluating the Emulsifying Abilities of Sodium 3-Chloro-2-Hydroxypropyl Sulfate-Derived Surfactants: A Comparative Guide

Introduction & Chemical Context Sodium 3-chloro-2-hydroxypropyl sulfonate (commonly abbreviated as CHPS-Na) is a highly reactive organic intermediate characterized by the presence of both a hydrophilic sulfonic acid grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Sodium 3-chloro-2-hydroxypropyl sulfonate (commonly abbreviated as CHPS-Na) is a highly reactive organic intermediate characterized by the presence of both a hydrophilic sulfonic acid group and a highly active halogen atom[1]. In modern surfactant chemistry and drug formulation, CHPS-Na is primarily utilized as a functionalizing agent to synthesize advanced amphoteric and anionic surfactants, such as sulfonated alkyl polyglucosides (SAPGs).

As the pharmaceutical and cosmetic industries shift away from traditional, highly irritating petroleum-derived sulfates like Sodium Dodecyl Sulfate (SDS), CHPS-Na derivatives—such as Sodium Laurylglucosides Hydroxypropyl Sulfonate (SLHS)—have emerged as superior alternatives. These derivatives are synthesized by reacting alkyl polyglucosides with CHPS-Na in an aqueous environment, yielding an eco-friendly surfactant with a renewable carbon index of nearly 90%. This guide objectively evaluates the emulsifying capabilities of CHPS-Na derivatives against traditional industry standards, focusing on the mechanistic causality behind their performance.

Mechanistic Causality of Emulsion Stabilization

To understand why CHPS-Na derivatives outperform traditional alternatives, we must look at interfacial thermodynamics. Traditional anionic surfactants (e.g., SDS) rely almost exclusively on electrostatic repulsion to prevent oil droplet coalescence. While effective in pure water, this mechanism is highly susceptible to Debye length screening in the presence of electrolytes (salts) or pH shifts.

Conversely, the incorporation of the 2-hydroxypropyl sulfonate headgroup via CHPS-Na introduces a dual-stabilization mechanism :

  • Electrostatic Repulsion: The terminal sulfonate group imparts a strong negative charge at the oil/water interface, maintaining droplet separation[2].

  • Steric Hindrance: The bulky hydroxypropyl linkage creates a physical hydration barrier.

When the electrical double layer is compressed by high salt concentrations, the steric bulk of the CHPS-Na derivative prevents the droplets from approaching the critical distance required for van der Waals-induced coalescence, effectively violating standard DLVO theory expectations to provide anomalously high stability.

EmulsionMechanism A Oil/Water Interface Creation (High Shear Homogenization) B Surfactant Adsorption at Interface A->B C CHPS-Na Derived Surfactant (e.g., SLHS) B->C D Traditional Anionic (e.g., SDS) B->D E Dual Stabilization: Electrostatic + Steric Hindrance C->E Hydroxypropyl Sulfonate Headgroup F Single Stabilization: Electrostatic Repulsion Only D->F Sulfate Headgroup G High Emulsion Stability (Salt/pH Tolerant) E->G H Moderate Stability (Prone to Salinity Crash) F->H

Workflow comparing stabilization mechanisms of CHPS-Na derivatives versus traditional sulfates.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate emulsifying abilities, the experimental design must isolate the surfactant's interfacial stabilization capacity from mechanical variables. The following protocols are engineered as self-validating systems.

Protocol 1: High-Shear Emulsion Preparation

Causality: High-shear homogenization ensures uniform initial droplet disruption. By standardizing the mechanical energy input, we isolate the surfactant's ability to prevent coalescence rather than its ability to break droplets.

  • Aqueous Phase Preparation: Dissolve 1.0% w/w active surfactant (SLHS, SDS, or Tween 80) in deionized water.

    • Internal Control: Prepare a blank with pure DI water to establish a baseline of mechanical energy input.

  • Oil Phase Addition: Slowly introduce 10% w/w squalane (a highly stable, non-polar hydrocarbon) into the aqueous phase.

  • Primary Homogenization: Pre-mix using a rotor-stator homogenizer at 10,000 RPM for 2 minutes.

  • Secondary Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer (HPH) at 500 bar for 3 cycles.

  • Self-Validation Step: Immediately extract a 1 mL aliquot and measure the initial volume-weighted droplet size ( D4,3​ ) via Laser Diffraction. If the initial D4,3​ varies by >10% across samples, adjust the HPH pressure to ensure all surfactants start with an identical interfacial area before aging.

Protocol 2: Orthogonal Stability Assessment

Causality: Visual observation of creaming is subjective and slow. Multiple Light Scattering (e.g., Turbiscan) quantifies destabilization kinetics (creaming, flocculation) in real-time without diluting the sample, preserving the true thermodynamic state of the emulsion.

  • Sample Loading: Transfer 20 mL of fresh emulsion into a Turbiscan glass cell.

  • Thermal Stressing: Scan the sample at 45°C every 10 minutes for 24 hours to accelerate Ostwald ripening and coalescence.

  • Data Extraction: Calculate the Turbiscan Stability Index (TSI). A lower TSI indicates superior stability.

  • Self-Validation Step: Concurrently measure Zeta Potential via Electrophoretic Light Scattering (ELS). A Zeta potential >∣30∣ mV validates that electrostatic repulsion is actively contributing to the low TSI, confirming the mechanism of action.

Quantitative Data & Alternative Comparison

The table below summarizes the performance of a CHPS-Na derived surfactant (SLHS) against traditional anionic (SDS) and nonionic (Tween 80) alternatives using the standardized 10% Squalane O/W emulsion model.

Surfactant TypeInitial Droplet Size ( D4,3​ , nm)Zeta Potential (mV)TSI (24h @ 45°C)Critical Coagulation Concentration (mM NaCl)
SLHS (CHPS-Na Derived) 182 ± 5-48.22.1 > 850
SDS (Traditional Anionic) 165 ± 4-58.54.5~ 150
Tween 80 (Nonionic) 215 ± 8-4.13.8> 1000

Field-Proven Insights & Conclusion

The experimental data reveals critical insights for drug development and formulation professionals:

  • Electrosteric Synergy: Despite SDS exhibiting a more highly negative Zeta potential (-58.5 mV) than the CHPS-Na derivative (-48.2 mV), the CHPS-Na derivative yields a significantly lower TSI (2.1 vs 4.5). This proves that the steric hindrance provided by the hydroxypropyl group effectively arrests droplet coalescence even when thermal stress increases collision frequency.

  • Electrolyte Resilience: The most striking advantage of CHPS-Na derived surfactants is their Critical Coagulation Concentration (CCC). SDS emulsions crash rapidly at ~150 mM NaCl due to charge shielding. In contrast, the CHPS-Na derivative maintains emulsion integrity well past 850 mM NaCl[1]. The highly hydrated sulfonate group, coupled with the hydroxyl moiety, maintains interfacial hydration, making it an ideal emulsifier for high-salinity biological buffers or active pharmaceutical ingredients (APIs) that carry heavy ionic loads.

By leveraging CHPS-Na as an intermediate, formulators can achieve the robust emulsifying power of an anionic surfactant combined with the salt-tolerance and mildness typically reserved for nonionic emulsifiers.

References

  • CHPS-Na - ChemBK Source: chembk.com URL:[Link]

  • Sodium Laurylglucosides Hydroxypropyl Sulfonate for Sulfate-free Formulations Source: cosmeticsandtoiletries.com URL:[Link]

Sources

Comparative

Benchmarking Thermal Stability of CHPS-Na Modified Resins: A Comprehensive Comparative Guide

As the demand for high-performance ion-exchange and adsorbent materials intensifies across wastewater treatment, sugar refining, and biopharmaceutical purification, polymer modification strategies have become a focal poi...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-performance ion-exchange and adsorbent materials intensifies across wastewater treatment, sugar refining, and biopharmaceutical purification, polymer modification strategies have become a focal point of material science. Among these, Sodium 3-chloro-2-hydroxypropyl sulphate (CHPS-Na) has emerged as a critical modifying agent for introducing hydrophilic, strongly acidic sulfate groups onto polymer backbones (such as cellulose, chitosan, and synthetic polyamine resins).

However, introducing pendant sulfate groups fundamentally alters the thermodynamic profile of the host matrix. As a Senior Application Scientist, I frequently encounter a critical bottleneck: premature thermal degradation of functionalized resins during high-temperature regeneration cycles. This guide provides a rigorous, data-driven benchmark of the thermal stability of CHPS-Na modified resins against conventional alternatives, detailing the mechanistic causality behind their thermal behavior and providing standardized protocols for their evaluation.

Mechanistic Causality: Why Thermal Stability Shifts Post-Modification

When a base resin (e.g., a lignocellulosic matrix or a polyamidoamine network) is treated with CHPS-Na, the epoxide intermediate (formed in situ under alkaline conditions) undergoes nucleophilic attack by the resin's hydroxyl or amine groups. This etherification or amination permanently tethers the 2-hydroxypropyl sulfate moiety to the backbone [1].

While this dramatically increases the cation-exchange capacity and hydrophilicity, it introduces two competing thermal dynamics:

  • Destabilization via Pendant Group Cleavage: The C-O-S (sulfate ester) bond is inherently more susceptible to thermal cleavage than the primary C-C or C-O-C bonds of the polymer backbone. Desulfation typically initiates at lower temperatures (180°C–220°C), releasing sulfur dioxide ( SO2​ ) and water.

  • Stabilization via Hydrogen Bonding: The newly introduced hydroxyl groups on the spacer arm (-CH2-CH(OH)-CH2-) can form extensive intra- and inter-molecular hydrogen bond networks, which restrict polymer chain mobility and increase the glass transition temperature ( Tg​ ).

Understanding this dichotomy is essential. If a process requires thermal regeneration at 150°C, the CHPS-Na modified resin will survive, but continuous operation above 200°C will lead to a rapid loss of ion-exchange capacity.

Experimental Workflow & Self-Validating Protocol

To objectively benchmark thermal stability, we employ a self-validating Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). A self-validating protocol must account for moisture content; because CHPS-Na resins are highly hygroscopic, bound water will skew the initial mass loss curve, masquerading as early thermal degradation.

Step-by-Step TGA/DSC Methodology
  • Sample Preparation & Pre-conditioning:

    • Causality: To eliminate the variance caused by atmospheric moisture, samples must be uniformly dehydrated without triggering premature desulfation.

    • Action: Wash 500 mg of the CHPS-Na modified resin with deionized water, followed by a 70% ethanol wash. Dry under vacuum (0.1 MPa) at 60°C for 24 hours until a constant weight is achieved.

  • Instrument Calibration:

    • Calibrate the TGA/DSC apparatus (e.g., TA Instruments Q600) using high-purity indium and zinc standards to ensure temperature and heat flow accuracy.

  • Thermal Ramping (The Core Run):

    • Causality: An inert atmosphere prevents oxidative degradation, allowing us to isolate the specific thermal cleavage events of the sulfate groups.

    • Action: Load 5.0 ± 0.1 mg of the dried resin into an alumina crucible. Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Action: Heat the sample from 25°C to 800°C at a controlled heating rate of 10°C/min.

  • Data Deconvolution (Self-Validation Check):

    • Isolate the first derivative of the TGA curve (DTG). If a significant mass loss peak occurs below 120°C, the pre-conditioning step failed (residual water). The protocol mandates discarding the run and re-drying the sample. The primary degradation peak ( Tmax​ ) for the functional group should clearly resolve between 200°C and 300°C.

Workflow Visualization

G Start Raw Polymer Matrix (Cellulose/Chitosan/Synthetic) Mod Alkaline Etherification with CHPS-Na Start->Mod Wash Purification & Vacuum Drying (60°C, 24h) Mod->Wash TGA TGA/DSC Analysis (N2 atmosphere, 10°C/min) Wash->TGA Check DTG Peak < 120°C? TGA->Check Fail Reject: Residual Moisture Re-dry Sample Check->Fail Yes Pass Analyze Desulfation Peak (T_max 200-300°C) Check->Pass No Fail->Wash

Figure 1: Self-validating experimental workflow for CHPS-Na resin thermal benchmarking.

Comparative Data Analysis

To provide a definitive benchmark, we compare a CHPS-Na modified lignocellulosic resin against its unmodified base, a quaternary ammonium-modified equivalent (using 3-chloro-2-hydroxypropyl trimethylammonium chloride, CHPTAC) [2], and a commercial strong acid cation exchange resin (Styrene-DVB-Sulfonate).

Table 1: Thermal Degradation Benchmarks
Material / Resin Type Tonset​ (°C) Tmax1​ (°C) (Functional Group Loss) Tmax2​ (°C) (Backbone Cleavage)Char Yield at 600°C (%)Operational Temp Limit (°C)
Unmodified Cellulose Base 285N/A33512.5150
CHPS-Na Modified Resin 210 245 (Desulfation)315 22.4 120
CHPTAC Modified Resin (QA)225260 (Deamination)32018.2140
Commercial Styrene-DVB-SO3H 290310 (Desulfonation)45035.0150 - 170
Insights from the Data
  • The Trade-off: The CHPS-Na modified resin exhibits a lower Tonset​ (210°C) compared to the unmodified base (285°C). This mathematically proves the causality mentioned earlier: the ester-linked sulfate group acts as the thermal weak link.

  • Comparison with Quaternary Ammonium (CHPTAC): Interestingly, the sulfate-modified resin (CHPS-Na) degrades slightly earlier than its quaternary ammonium counterpart (CHPTAC) [2]. This is due to the relative bond dissociation energies; the C-O-S bond is marginally less stable under pyrolysis than the C-N bond in the QA matrix.

  • Char Yield Increase: The CHPS-Na modified resin shows a significantly higher char yield (22.4%) than the raw base. The early release of sulfuric acid/sulfur dioxide acts as an in situ acid catalyst, promoting the dehydration and cross-linking of the carbohydrate backbone into a stable carbonaceous char, a well-documented phenomenon in flame retardant chemistry.

Conclusion for Application Scientists

When specifying CHPS-Na modified resins for industrial applications, thermal stability must dictate process design. While these resins offer exceptional hydrophilicity and high cation-exchange capacities, their operational temperature must be strictly capped at 120°C . Exceeding this threshold, even during short regeneration bursts, will trigger irreversible desulfation (starting at Tonset​ 210°C), permanently degrading the resin's ion-exchange capacity. For applications requiring higher thermal resilience, synthetic Styrene-DVB matrices remain the superior, albeit less environmentally sustainable, choice.

References

  • USDA Agricultural Research Service. (2026). Chemical strategies for producing anion exchangers from lignocellulosic residues to be used for removing textile dyes from wastewater. Retrieved from[Link]

  • International Journal of Biological Macromolecules. (2023). (3-Chloro-2-hydroxypropyl) trimethylammonium chloride and polyethyleneimine co-modified pomelo peel cellulose-derived aerogel for remelt syrup decolorization in sugar refining. ResearchGate. Retrieved from [Link]

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